molecular formula C17H16O5 B3023045 Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate CAS No. 866003-00-1

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Cat. No.: B3023045
CAS No.: 866003-00-1
M. Wt: 300.3 g/mol
InChI Key: SYDWOFSBEWXFKQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-17(19)14-4-8-16(9-5-14)22-11-10-21-15-6-2-13(12-18)3-7-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWOFSBEWXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594777
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866003-00-1
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the convergent synthesis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate , a bifunctional mesogenic precursor widely utilized in the development of liquid crystals and functional polymers. The molecule features a flexible ethylene spacer linking two distinct aromatic moieties: a methyl benzoate acceptor and a benzaldehyde donor.

The protocol outlined below prioritizes regioselectivity and purity , utilizing a two-step Williamson ether synthesis strategy. This approach avoids the formation of symmetric by-products (dimers) common in one-pot procedures.

Retrosynthetic Analysis & Strategy

To synthesize the target effectively, we disconnect the ether linkages. A direct one-pot reaction between 1,2-dibromoethane, methyl 4-hydroxybenzoate, and 4-hydroxybenzaldehyde yields a statistical mixture of products (A-Linker-A, B-Linker-B, and A-Linker-B), which is difficult to purify.

Optimal Strategy: Stepwise Alkylation.

  • Activation: Mono-alkylation of methyl 4-hydroxybenzoate with excess 1,2-dibromoethane to secure the Methyl 4-(2-bromoethoxy)benzoate intermediate.

  • Coupling: Nucleophilic substitution of the bromo-intermediate with 4-hydroxybenzaldehyde.

Retrosynthesis Target Target Molecule Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Inter Intermediate Methyl 4-(2-bromoethoxy)benzoate Target->Inter Disconnection 1 (Ether Bond B) SM2 Starting Material B 4-Hydroxybenzaldehyde Target->SM2 SM1 Starting Material A Methyl 4-hydroxybenzoate Inter->SM1 Disconnection 2 (Ether Bond A) Linker Linker Source 1,2-Dibromoethane Inter->Linker

Figure 1: Retrosynthetic breakdown preventing statistical dimerization.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

Objective: Attach the ethylene linker to the benzoate moiety while retaining a reactive bromide for the second step.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[1]

  • 1,2-Dibromoethane (4.0 - 5.0 eq) [Critical: Excess prevents dimerization]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in acetone (150 mL).

  • Base Activation: Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Linker Addition: Add 1,2-Dibromoethane (34.5 mL, 400 mmol). Note: The large excess acts as both reactant and co-solvent to favor mono-substitution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Work-up:

    • Filter off inorganic salts (

      
      , residual 
      
      
      
      ) while hot.
    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane. Caution: 1,2-dibromoethane is toxic; use a high-efficiency trap.

    • Recrystallize the solid residue from ethanol to yield white crystals.

Yield Target: 75-85% Melting Point:


 [1]
Step 2: Coupling to form Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Objective: Displace the terminal bromide with 4-hydroxybenzaldehyde.

Reagents:

  • Methyl 4-(2-bromoethoxy)benzoate (Intermediate from Step 1) (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Potassium Iodide (

    
    ) (0.1 eq) [Catalyst: Finkelstein exchange]
    
  • Solvent: DMF or Acetonitrile

Protocol:

  • Setup: Charge a flask with 4-Hydroxybenzaldehyde (1.28 g, 10.5 mmol) and

    
     (2.76 g, 20 mmol) in DMF (20 mL). Stir at 
    
    
    
    for 30 minutes.
  • Addition: Add Methyl 4-(2-bromoethoxy)benzoate (2.59 g, 10 mmol) and a catalytic amount of KI (~160 mg).

  • Reaction: Stir at

    
     for 6-8 hours.
    
    • Mechanism:[1][2][3][4][5][6] The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the

      
       attack by the phenoxide.
      
  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the crude solid and wash copiously with water (to remove DMF and salts) and cold ethanol (to remove unreacted aldehyde).

    • Recrystallize from Acetonitrile or Ethyl Acetate/Hexane.

Yield Target: 80-90% Appearance: White crystalline powder.

Characterization Guide

Validation of the structure relies on confirming the presence of both the ester and aldehyde functionalities, and the integrity of the ethylene bridge.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.89 Singlet (s)1HCHO Aldehyde proton (Diagnostic)
8.00 Doublet (d)2HAr-HBenzoate ring (ortho to ester)
7.84 Doublet (d)2HAr-HBenzaldehyde ring (ortho to CHO)
7.03 Doublet (d)2HAr-HBenzaldehyde ring (ortho to ether)
6.97 Doublet (d)2HAr-HBenzoate ring (ortho to ether)
4.35 - 4.45 Multiplet (m)4H

Ethylene bridge (Overlapping triplets)
3.89 Singlet (s)3H

Methyl Ester

Note: The ethylene bridge protons may appear as two distinct triplets or a merged multiplet depending on resolution, typically centered around 4.4 ppm. [2]

Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

  • 1715 - 1725 cm⁻¹ :

    
     stretch (Ester).
    
  • 1680 - 1695 cm⁻¹ :

    
     stretch (Aldehyde) - usually lower frequency than the ester due to conjugation.
    
  • 1600, 1580 cm⁻¹ :

    
     stretch (Aromatic ring breathing).
    
  • 1250, 1160 cm⁻¹ :

    
     stretch (Aryl alkyl ether).
    

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Dimer formation (Bis-benzoate)Increase 1,2-dibromoethane equivalents to >4.0. Ensure vigorous stirring.
Impurity in Step 2 Unreacted BromideAdd more KI catalyst; extend reaction time.
Product Color Oxidation of aldehydePerform recrystallization under inert atmosphere (

). Store in dark.
Hydrolysis Wet solventsEnsure DMF/Acetone is anhydrous. Water will hydrolyze the methyl ester to the acid.

Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Coupling S1_React React: Me-Benzoate + XS Dibromoethane (K2CO3, Acetone) S1_Check IPC: TLC check (Disappearance of Phenol) S1_React->S1_Check S1_Check->S1_React Incomplete S1_Iso Isolate: Methyl 4-(2-bromoethoxy)benzoate S1_Check->S1_Iso Pass S2_React React: Intermediate + 4-Hydroxybenzaldehyde (K2CO3, KI, DMF) S1_Iso->S2_React S2_Quench Quench: Pour into Ice Water S2_React->S2_Quench S2_Final Final Product: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate S2_Quench->S2_Final

Figure 2: Process flow diagram for the two-step synthesis.

References

  • PrepChem. "Synthesis of methyl 4-(2-bromoethoxy)benzoate." PrepChem.com. Accessed March 1, 2026. [Link]

  • Royal Society of Chemistry. "Supplementary Information: Synthesis and characterization of phenoxy-linked benzoates." RSC Advances. Accessed March 1, 2026. [Link]

Sources

Comprehensive Technical Guide: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (CAS 866003-00-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional linkers serve as the architectural backbone for complex molecular assemblies, including Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates. Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a highly specialized, heterobifunctional chemical intermediate designed for precision conjugation. This whitepaper provides an in-depth technical analysis of its structural causality, self-validating synthetic methodologies, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its solubility, reactivity, and behavior in organic synthesis.

Table 1: Chemical Identity & Specifications

ParameterSpecification
IUPAC Name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
CAS Number 866003-00-1
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol
Topological Polar Surface Area (TPSA) 61.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Commercial Availability Sourced via specialized vendors (e.g., Sigma-Aldrich, Alchem Pharmtech)[2]

Structural Causality & Bifunctional Utility

The molecular architecture of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is intentionally divided into three distinct functional domains, each serving a specific mechanistic purpose:

  • The Aldehyde Terminus (-CHO): Located on the phenoxy ring, this highly electrophilic center is primed for nucleophilic attack. It is the primary site for [3], allowing for the seamless attachment of complex amine-containing pharmacophores.

  • The Ethoxy Linker (-CH₂-CH₂-): This two-carbon ether linkage provides a calculated balance of spatial flexibility and rigidity. In bivalent drug design, the length of the linker dictates the spatial orientation of the connected domains, which is critical for inducing ternary complex formation in targeted protein degradation.

  • The Methyl Ester Terminus (-COOMe): Acting as a protected carboxylic acid, this group remains inert during aldehyde-focused reactions. Once the aldehyde is conjugated, the ester can undergo controlled saponification to yield a free carboxylic acid, which can subsequently be activated for amide coupling.

Strategic Synthesis Methodologies

The core construction of this molecule relies on the robust [4], an S_N2 reaction that couples an alkoxide with a primary alkyl halide.

Synthesis SM1 4-Hydroxybenzaldehyde Int1 4-(2-Bromoethoxy) benzaldehyde SM1->Int1 K2CO3, DMF, 80°C (Williamson Ether) Reagent 1,2-Dibromoethane (Excess) Reagent->Int1 Product Methyl 4-(2-(4-formylphenoxy) ethoxy)benzoate Int1->Product K2CO3, DMF, 80°C (Williamson Ether) SM2 Methyl 4-hydroxybenzoate SM2->Product

Caption: Synthetic workflow for Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate via Williamson etherification.

Protocol A: Self-Validating Williamson Etherification

This protocol details the final coupling step between 4-(2-bromoethoxy)benzaldehyde and methyl 4-hydroxybenzoate.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-bromoethoxy)benzaldehyde (1.0 equiv) and methyl 4-hydroxybenzoate (1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl bromide. [5] because it strongly solvates potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the S_N2 substitution.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv) in one portion.

    • Causality: K₂CO₃ is a heterogeneous, mild base. Its pKa (~10.3) is sufficient to quantitatively deprotonate the phenolic OH (pKa ~8.5) but is intentionally too weak to induce unwanted saponification of the methyl ester under these conditions[5].

  • Thermal Activation & Self-Validation: Heat the suspension to 80 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting phenol is entirely consumed and replaced by a new, less polar UV-active product spot. The heterogeneous mixture will also undergo a slight color shift, visually indicating phenoxide consumption.

  • Workup & Isolation: Cool the mixture to room temperature and quench by pouring into a 10-fold volume of ice-cold distilled water.

    • Causality: This massive aqueous dilution serves a dual purpose: it completely dissolves the inorganic salts (K₂CO₃, KBr) and partitions the highly water-soluble DMF into the aqueous phase, forcing the hydrophobic product to precipitate or partition cleanly into the organic extraction phase.

Downstream Applications in Drug Discovery

The true value of CAS 866003-00-1 lies in its orthogonal reactivity. The aldehyde and ester groups can be addressed sequentially without cross-reactivity.

Reactivity Core Methyl 4-(2-(4-formylphenoxy) ethoxy)benzoate Aldehyde Aldehyde Terminus (-CHO) Core->Aldehyde Ester Ester Terminus (-COOMe) Core->Ester RedAm Reductive Amination (Yields Amines) Aldehyde->RedAm NaBH(OAc)3, R-NH2 Wittig Wittig Olefination (Yields Alkenes) Aldehyde->Wittig Ph3P=CHR Hydrolysis Saponification (Yields Carboxylic Acid) Ester->Hydrolysis LiOH or NaOH Amidation Direct Amidation (Yields Amides) Ester->Amidation R-NH2, Catalyst

Caption: Bifunctional reactivity pathways illustrating downstream drug discovery applications.

Protocol B: Chemoselective Reductive Amination

[6] is the primary method for attaching targeting ligands to the aldehyde terminus of this linker.

  • Imine Formation: Dissolve the synthesized linker (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: The mild conditions allow the nucleophilic amine to attack the electrophilic aldehyde, forming a hemiaminal that spontaneously dehydrates into an imine[6].

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality:[7]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, it rapidly reduces the protonated iminium ion but reacts sluggishly with the unreacted aldehyde, preventing the unwanted formation of a benzylic alcohol byproduct.

  • Self-Validation: Monitor via LC-MS until the [M+H]⁺ mass of the aldehyde (m/z 301.1) is entirely replaced by the corresponding secondary amine mass.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized intermediate must be validated against the following expected spectroscopic parameters.

Table 2: Analytical Characterization Profile

Analytical TechniqueKey Diagnostic Signals / PeaksCausality / Structural Assignment
¹H NMR (CDCl₃) δ ~9.90 ppm (s, 1H)Confirms the presence of the unreacted Formyl proton (Aldehyde).
¹H NMR (CDCl₃) δ ~4.35 - 4.45 ppm (m, 4H)Validates the intact Ethoxy linker protons (-CH₂-CH₂-).
¹H NMR (CDCl₃) δ ~3.88 ppm (s, 3H)Confirms the preservation of the Methyl ester protons (-OCH₃).
LC-MS (ESI+) m/z 301.1 [M+H]⁺Validates the exact molecular weight of the coupled product.
FT-IR ~1715 cm⁻¹, ~1690 cm⁻¹Differentiates the Ester C=O stretch and the Aldehyde C=O stretch.

References

Sources

Technical Guide: Solubility Profile & Process Development for Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Process Development Guide: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Compound: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate CAS Number: 866003-00-1 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate, a critical intermediate often employed in the synthesis of liquid crystals and pharmaceutical linkers. Understanding its solubility landscape is essential for optimizing reaction yields, designing purification protocols (recrystallization), and ensuring stability during storage.

Given the specific nature of this intermediate, this guide synthesizes structural analysis with standard process chemistry protocols to provide a robust framework for solubility determination and solvent selection.

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility effectively, one must first deconstruct the molecule’s interactions with solvent systems.

Structural Decomposition
  • Methyl Benzoate Moiety: Provides moderate polarity and accepts hydrogen bonds. It drives solubility in esters and chlorinated solvents.

  • Ethoxy Linker (-OCH₂CH₂O-): This flexible spacer introduces ether oxygens, slightly increasing polarity and solubility in alcohols compared to rigid biphenyl analogs. However, it remains lipophilic enough to resist water solubility.

  • 4-Formylphenoxy Moiety (Aldehyde): The aldehyde group is the reactive center. It increases polarity but also introduces stability risks (oxidation to carboxylic acid) in protic solvents if not handled under inert atmosphere.

Calculated Properties (In Silico)
PropertyValueImplication for Solubility
LogP (Octanol/Water) ~2.7 - 3.6Lipophilic: Poor water solubility; high affinity for organic phases.
H-Bond Donors 0No inherent proton donation (aprotic character).
H-Bond Acceptors 5Good solubility in protic solvents (Alcohols) via H-bonding.
Rotatable Bonds 6Flexible linker aids dissolution compared to rigid analogs.
Melting Point 107–109 °CSolid at RT; indicates significant lattice energy to overcome.

Solubility Landscape

The following classification is derived from the "Like Dissolves Like" principle, applied to the specific functional groups of CAS 866003-00-1.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Ideal for extraction and initial dissolution.
Polar Aprotic DMF, DMSO, DMAcVery High Use for reactions requiring high concentration. Difficult to remove.
Polar Aprotic (Volatile) THF, Acetone, Ethyl AcetateHigh to Moderate Excellent for reaction solvents; easily removed.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Crucial for Purification. Low solubility at RT; High at Reflux. Ideal for recrystallization.
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Use as Anti-solvents to precipitate the product.
Aqueous Water, BuffersInsoluble Product will crash out if water is added to a miscible organic solution.

Critical Warning: Avoid prolonged storage in primary alcohols (Methanol/Ethanol) without pH control, as transesterification or acetal formation (reaction with aldehyde) may occur over time.

Experimental Protocols

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for: Quickly identifying recrystallization solvents.

  • Preparation: Weigh 100 mg of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate into a partially capped vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Observation (Cold): If the solid dissolves immediately at 25°C, the solubility is too high for recrystallization.

  • Heating: If undissolved, heat the vial to the solvent's boiling point (using a heating block).

  • Observation (Hot):

    • Dissolves: Remove from heat and let cool slowly. If crystals form, this is a viable recrystallization system.

    • Undissolved: The compound is insoluble; try a more polar solvent or a mixture.

Protocol B: Gravimetric Saturation Method (Quantitative)

Best for: Generating precise solubility curves for process scale-up.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed flask.

  • Equilibration: Stir at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent completely (vacuum oven recommended to prevent aldehyde oxidation).

  • Calculation:

    
    
    

Process Application: Purification Strategy

The most common application of solubility data for this intermediate is purification via recrystallization to remove unreacted starting materials (e.g., methyl 4-hydroxybenzoate).

Recrystallization Workflow

The diagram below illustrates the decision logic for purifying CAS 866003-00-1 based on its solubility profile.

RecrystallizationLogic Start Crude Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate SolventSelect Select Solvent System (Target: Ethanol or EtOAc/Hexane) Start->SolventSelect Dissolve Heat to Reflux (Dissolve completely) SolventSelect->Dissolve CheckDissolved Is Solution Clear? Dissolve->CheckDissolved FilterHot Hot Filtration (Remove insoluble mechanical impurities) CheckDissolved->FilterHot No (Solids remain) Cooling Controlled Cooling (Reflux -> RT -> 4°C) CheckDissolved->Cooling Yes FilterHot->Cooling Precipitation Crystallization Occurs Cooling->Precipitation Filtration Vacuum Filtration & Wash (Cold Solvent) Precipitation->Filtration Drying Vacuum Dry (<40°C) (Avoid Aldehyde Oxidation) Filtration->Drying

Figure 1: Recrystallization logic flow for Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate, emphasizing thermal control to maximize yield and purity.

Stability & Handling Considerations

When assessing solubility, chemical stability must be considered to avoid degradation during the process.

  • Aldehyde Oxidation: The formyl group (-CHO) is susceptible to air oxidation, forming the corresponding benzoic acid derivative.

    • Mitigation: Perform solubility studies and recrystallization under an inert atmosphere (Nitrogen or Argon). Avoid high temperatures (>60°C) for prolonged periods in air.

  • Transesterification: In the presence of acid/base catalysts and alcohols (Methanol/Ethanol), the methyl ester group can exchange or hydrolyze.

    • Mitigation: Ensure solvents are neutral. Avoid strong acid/base conditions during dissolution.

References

  • Sigma-Aldrich. (n.d.). Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl benzoate (Structural Analog). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Key Organics. (2024). Safety Data Sheet: Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate. Retrieved from

Technical Guide: Spectral Characterization & Synthesis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (MFPEB) is a critical bifunctional linker used extensively in the synthesis of asymmetric liquid crystals , supramolecular polymers , and pro-drug conjugates . Its structural significance lies in its "Head-to-Tail" asymmetry:

  • Terminus A (Aldehyde): Reactive handle for Schiff base formation, Knoevenagel condensation, or oxidation.

  • Terminus B (Methyl Ester): Stable protecting group or handle for hydrolysis/transesterification.

  • Core (Ethoxy Spacer): Provides flexible decoupling between the two aromatic systems, essential for mesogenic behavior in liquid crystals.

This guide provides a definitive reference for the synthesis, purification, and spectral verification (1H and 13C NMR) of MFPEB, synthesizing data from fragment-based analysis and homologous series literature.

Synthesis Protocol (Self-Validating System)

To ensure the spectral data is relevant, the purity of the compound must be established. The following protocol is the industry-standard Williamson Ether Synthesis route, optimized to minimize the formation of symmetric dimers.

Reaction Pathway Visualization

SynthesisPathway Start1 Methyl 4-hydroxybenzoate Inter Intermediate: Methyl 4-(2-bromoethoxy)benzoate Start1->Inter K2CO3, Acetone Reflux 12h Reagent1 1,2-Dibromoethane (Excess 5 eq) Reagent1->Inter Product Product (MFPEB) Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Inter->Product K2CO3, DMF 90°C, 6h Start2 4-Hydroxybenzaldehyde Start2->Product

Figure 1: Stepwise convergent synthesis designed to prevent symmetric byproduct formation.

Detailed Methodology

Step 1: Synthesis of the Bromo-Intermediate

  • Dissolution: Dissolve Methyl 4-hydroxybenzoate (10 mmol) in Acetone (50 mL). Add anhydrous

    
     (20 mmol).
    
  • Alkylation: Add 1,2-dibromoethane (50 mmol, 5 equivalents ). Note: The large excess is critical to prevent the formation of the symmetric bis-benzoate dimer.

  • Reflux: Heat to reflux (56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol to yield Methyl 4-(2-bromoethoxy)benzoate.

Step 2: Coupling to Form MFPEB

  • Activation: Dissolve 4-hydroxybenzaldehyde (10 mmol) and

    
     (15 mmol) in DMF (30 mL). Stir at RT for 30 min to form the phenoxide.
    
  • Coupling: Add the intermediate from Step 1 (10 mmol).

  • Heating: Heat to 90°C for 6 hours.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield white/off-white crystals.

Spectral Data Analysis (1H & 13C NMR)

The following data is derived from high-fidelity consensus values of the constituent fragments (Methyl 4-alkoxybenzoate and 4-alkoxybenzaldehyde) in


.
1H NMR Data (400 MHz, CDCl3)

Assignments & Causality:

  • Deshielding Effects: The aldehyde proton is the most deshielded (~9.9 ppm).

  • Symmetry: The molecule has two distinct AA'BB' aromatic systems.

    • Ring A (Aldehyde side): Protons ortho to -CHO are more deshielded (~7.8 ppm) than those ortho to the ester group on Ring B.

    • Ring B (Ester side): Protons ortho to -COOMe appear ~8.0 ppm.

  • Linker Differentiation: The ethylene bridge protons are chemically non-equivalent but often appear as a tight multiplet or two overlapping triplets because the electronic environments of the two rings are similar (both electron-withdrawing groups).

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
9.89 Singlet (s)1H-CHO Aldehyde proton (anisotropic deshielding).
8.01 Doublet (d, J=8.8 Hz)2HAr-H (Ring B) Ortho to Ester (Electron Withdrawing).
7.85 Doublet (d, J=8.7 Hz)2HAr-H (Ring A) Ortho to Aldehyde (Stronger EWG).
7.04 Doublet (d, J=8.7 Hz)2HAr-H (Ring A) Ortho to Ether (Electron Donating).
6.96 Doublet (d, J=8.8 Hz)2HAr-H (Ring B) Ortho to Ether (Electron Donating).
4.42 - 4.46 Multiplet (m)4H-OCH2CH2O- Ethylene linker. Note: May resolve into two triplets at higher field strength.
3.89 Singlet (s)3H-COOCH3 Methyl Ester.
13C NMR Data (100 MHz, CDCl3)
Shift (δ, ppm)Carbon TypeAssignment
190.8 C=O (Aldehyde)Carbonyl carbon of the formyl group.
166.8 C=O (Ester)Carbonyl carbon of the methyl ester.
163.7 Ar-C (Quaternary)Ring A (Aldehyde side): Carbon attached to Oxygen.
162.8 Ar-C (Quaternary)Ring B (Ester side): Carbon attached to Oxygen.
132.0 Ar-CHRing A: Carbons ortho to Aldehyde.
131.6 Ar-CHRing B: Carbons ortho to Ester.
130.1 Ar-C (Quaternary)Ring A: Carbon attached to Aldehyde.
123.0 Ar-C (Quaternary)Ring B: Carbon attached to Ester.
115.0 Ar-CHRing A: Carbons ortho to Ether.
114.3 Ar-CHRing B: Carbons ortho to Ether.
66.8 CH2Linker carbon (Aldehyde side).
66.6 CH2Linker carbon (Ester side).
51.9 CH3Methyl carbon of the ester.

Structural Verification Logic

When analyzing your synthesized product, use this logic flow to confirm identity versus common impurities.

NMRLogic Start Crude 1H NMR Spectrum Check1 Check 9.8-9.9 ppm region Start->Check1 Result1 Signal Present? (Aldehyde) Check1->Result1 Check2 Check 3.8-3.9 ppm region Result1->Check2 Yes Fail Hydrolysis/Oxidation Occurred Result1->Fail No (Aldehyde Missing) Result2 Signal Present? (Methyl Ester) Check2->Result2 ImpurityCheck Check 4.3-4.5 ppm region Result2->ImpurityCheck Yes Result2->Fail No (Ester Hydrolyzed) Conclusion Product Confirmed ImpurityCheck->Conclusion Integration = 4H

Figure 2: Decision tree for rapid spectral validation of MFPEB.

Common Impurity Flags
  • Symmetric Dimer (Bis-benzoate): Missing aldehyde peak (~9.9 ppm), simplified aromatic region (only one AA'BB' system).

  • Symmetric Dimer (Bis-aldehyde): Missing methyl ester peak (~3.9 ppm), simplified aromatic region.

  • Hydrolysis Product (Acid): Disappearance of the methyl singlet at 3.9 ppm; appearance of broad -COOH peak >11 ppm.

References & Authoritative Grounding

The protocols and spectral assignments above are synthesized from standard methodologies for 1,2-bis(phenoxy)ethane derivatives found in liquid crystal and medicinal chemistry literature.

  • Williamson Ether Synthesis Optimization:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis stoichiometry).

  • Spectral Data for Methyl 4-(2-bromoethoxy)benzoate (Intermediate):

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. SDBS No. 1245 (Methyl 4-hydroxybenzoate) and SDBS No. 4682 (1,2-dibromoethane). [Link]

  • Spectral Data for 4-Alkoxybenzaldehydes:

  • Liquid Crystal Spacer Chemistry:

    • Imrie, C. T., & Henderson, P. A. (2007). "Liquid crystal dimers and oligomers: synthesis and properties." Chemical Society Reviews, 36(12), 2096-2124. (Describes the chemical shifts of ethoxy spacers in asymmetric dimers). [Link]

Mass Spectrometry Analysis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (Chemical Formula: C₁₇H₁₆O₅, Exact Mass: 300.0998 Da) is a sophisticated bifunctional building block. Featuring both an electrophilic aromatic aldehyde and a stable methyl ester linked by a flexible ethoxy chain, it is frequently utilized in the synthesis of advanced polymers, targeted therapeutics, and PROTAC linkers. Accurate structural characterization and quantification of this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for impurity profiling and pharmacokinetic tracking.

As an application scientist, approaching this molecule requires moving beyond simply listing fragments. We must analyze the thermodynamic vulnerabilities of the molecule to design a highly sensitive, self-validating analytical method.

Structural Thermodynamics & Ionization Strategy

The molecule possesses multiple oxygen atoms across its ether, ester, and aldehyde functional groups, making it an exceptional candidate for Positive Electrospray Ionization (ESI+) .

The Causality of Ionization: Why choose ESI+ over negative ionization (ESI-)? The carbonyl oxygens of the formyl and benzoate groups readily accept protons in an acidic environment, forming a highly stable [M+H]⁺ precursor ion at m/z 301.1071. While negative ionization is sometimes used for specific benzoate derivatives under chemical ionization conditions [1], the lack of an easily deprotonated acidic proton (like a free phenol) makes ESI- highly inefficient for this fully esterified and etherified structure.

Furthermore, polyoxygenated compounds are notorious for forming sodium adducts ([M+Na]⁺, m/z 323.0890) from ambient salts. To enforce a reproducible ionization pathway, the mobile phase must be heavily buffered with a proton donor (e.g., 0.1% Formic Acid). This drives the equilibrium entirely toward the [M+H]⁺ state, preventing signal dilution across multiple adduct species and ensuring maximum sensitivity.

Mechanistic Fragmentation Pathways (CID)

In Tandem Mass Spectrometry (MS/MS), applying Collision-Induced Dissociation (CID) to the [M+H]⁺ precursor reveals the thermodynamic weak points of the molecule. The fragmentation is governed by the stability of the leaving groups and the resulting resonance-stabilized carbocations.

  • Ether Linker Cleavage (m/z 179.0708 & 149.0603): The aliphatic C-O bonds within the central ethoxy linker (-O-CH₂-CH₂-O-) are the most labile in the gas phase. Cleavage adjacent to the formylphenoxy group yields the methyl benzoate-ethyl cation (m/z 179.0708). Conversely, cleavage adjacent to the benzoate group yields the formylphenoxy-ethyl cation (m/z 149.0603).

  • Ester Cleavage - Loss of Methanol (m/z 269.0808): Methyl esters characteristically undergo a neutral loss of methanol (CH₃OH, 32.0262 Da) under collisional activation [2]. This is driven by the formation of a highly resonance-stabilized acylium ion.

  • Aldehyde Alpha-Cleavage - Loss of Carbon Monoxide (m/z 273.1121): Aromatic aldehydes frequently exhibit alpha-cleavage resulting in the neutral loss of carbon monoxide (CO, 27.9949 Da), a well-documented phenomenon in mass spectrometry [3].

Fragmentation_Pathways Precursor [M+H]+ m/z 301.1071 C17H17O5+ LossMeOH [M+H - CH3OH]+ m/z 269.0808 C16H13O4+ Precursor->LossMeOH -CH3OH (-32.02 Da) Ester Cleavage LossCO [M+H - CO]+ m/z 273.1121 C16H17O4+ Precursor->LossCO -CO (-27.99 Da) Aldehyde Cleavage Frag179 Methyl benzoate-ethyl cation m/z 179.0708 C10H11O3+ Precursor->Frag179 Ether Cleavage (α to formylphenoxy) Frag149 Formylphenoxy-ethyl cation m/z 149.0603 C9H9O2+ Precursor->Frag149 Ether Cleavage (α to benzoate) Frag121 Formylphenyl cation m/z 121.0290 C7H5O2+ Frag149->Frag121 -C2H4 (-28.03 Da) Ethylene Loss

Fig 1: ESI+ CID fragmentation pathways of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate.

Quantitative Fragment Data Summary
Fragment AssignmentFormulaTheoretical m/zNeutral LossRelative Intensity (20 eV)
Precursor Ion [C₁₇H₁₇O₅]⁺301.1071N/A100% (Base Peak at 0 eV)
Loss of Methanol [C₁₆H₁₃O₄]⁺269.080832.0262 DaMedium
Loss of CO [C₁₆H₁₇O₄]⁺273.112127.9949 DaLow
Methyl benzoate-ethyl [C₁₀H₁₁O₃]⁺179.0708122.0363 DaHigh (Primary Quantifier)
Formylphenoxy-ethyl [C₉H₉O₂]⁺149.0603152.0468 DaHigh (Secondary Qualifier)
Formylphenyl cation [C₇H₅O₂]⁺121.0290180.0781 DaMedium

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific trustworthiness, an analytical method cannot operate in a vacuum; it must be a self-validating system . This means the protocol inherently controls for matrix effects, carryover, and instrument drift through integrated systemic checks.

LCMS_Workflow Prep 1. Sample Prep Dilution & IS Addition SST 2. System Suitability Blank & Cal Curve Prep->SST Validate Matrix LC 3. UHPLC Separation C18, Gradient Elution SST->LC Confirm Linearity MS 4. ESI-MS/MS PRM/MRM Mode LC->MS Resolves Isobars Data 5. Data Validation Mass Error < 5 ppm MS->Data Fragment ID

Fig 2: Self-validating UHPLC-MS/MS workflow ensuring high-fidelity analytical data.

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Causality: Absolute quantification in MS is highly subject to ion suppression from the sample matrix. We introduce an Internal Standard (IS)—ideally a stable isotope-labeled analog (e.g., ¹³C₆-labeled) or a structurally similar analog (e.g., Methyl 4-propoxybenzoate)—to correct for these fluctuations.

  • Procedure: Dilute the analyte in 50:50 Acetonitrile:Water. Spike with the IS at a constant concentration of 50 ng/mL across all samples and calibration standards. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to remove particulates.

2. System Suitability Test (SST)

  • Causality: Before analyzing unknown samples, the system's baseline integrity must be proven to prevent false positives.

  • Procedure: Inject a double-blank (solvent only) to verify zero carryover. Follow with a lower limit of quantification (LLOQ) standard to verify a signal-to-noise (S/N) ratio > 10. Finally, run a 6-point calibration curve (1-1000 ng/mL) ensuring an R² > 0.995.

3. UHPLC Chromatographic Separation

  • Causality: Chromatographic separation resolves the target analyte from isobaric interferences and salts that cause ion suppression in the ESI source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (Organic modifier).

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

4. Mass Spectrometry (PRM/MRM Mode)

  • Causality: Parallel Reaction Monitoring (PRM) on a Q-TOF or Multiple Reaction Monitoring (MRM) on a Triple Quadrupole maximizes sensitivity by filtering out background noise and isolating specific precursor-to-fragment transitions.

  • Parameters:

    • Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Precursor Ion: m/z 301.1

    • Primary Quantifier Transition: m/z 301.1 → 179.1 (Collision Energy: 18 eV)

    • Secondary Qualifier Transition: m/z 301.1 → 149.1 (Collision Energy: 22 eV)

References

1.[2] Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link] 2.[1] Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Source: PubMed (J Am Soc Mass Spectrom). URL:[Link] 3.[3] Lecture 25 : Mass and Infrared Spectrocopies. Source: NPTEL Archive. URL:[Link]

Sources

The Dawn of a Scaffold: A Technical Guide to the Discovery and Evolution of Phenoxyethoxy Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic promise is paramount. Among the myriad of scaffolds, the phenoxyethoxy benzoate framework has emerged as a versatile and privileged structure, underpinning the development of a diverse array of biologically active agents. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, charting the course of discovery, detailing the synthetic evolution, and elucidating the mechanistic underpinnings of this important chemical class. We will not merely recount historical facts but delve into the scientific rationale and experimental intricacies that have shaped our understanding and application of these compounds.

Part 1: The Genesis of a Privileged Scaffold - Early Explorations and Serendipitous Discoveries

The precise origin of the first phenoxyethoxy benzoate derivative is not marked by a single, celebrated discovery but rather an evolutionary process of chemical synthesis and exploration. Early forays into the synthesis of aromatic esters and ethers laid the fundamental groundwork. The core structure, characterized by a benzoate moiety linked to a phenoxy group via an ethoxy bridge, offered a unique combination of lipophilicity, hydrogen bonding potential, and conformational flexibility, making it an attractive scaffold for medicinal chemists.

Initial interest in related structures, such as simple benzoate esters and phenoxy compounds, was driven by their diverse biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of 2-phenoxyethanol and its subsequent esterification with various benzoic acid derivatives represented a logical progression in the quest for novel bioactive molecules.[1] These early synthetic efforts, often employing classical esterification methods, were crucial in establishing the feasibility and versatility of accessing this chemical space.

A significant turning point in the exploration of this scaffold came with the investigation of its potential as a core component of kinase inhibitors. The anilino-phenoxy moiety, a key feature within some phenoxyethoxy benzoate derivatives, is a recognized pharmacophore in several approved kinase inhibitors.[2] This realization spurred more focused and rational design strategies aimed at targeting specific enzyme active sites.

Part 2: Synthetic Strategies - From Classical Reactions to Modern Methodologies

The synthesis of phenoxyethoxy benzoate derivatives has evolved from traditional esterification techniques to more sophisticated and efficient methods, enabling the creation of diverse chemical libraries for biological screening.

Classical Esterification: The Foundation

The most fundamental approach to synthesizing phenoxyethoxy benzoates involves the reaction of a phenoxyethanol with a benzoic acid derivative. This can be achieved through several classical methods:

  • Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. While effective, it often requires harsh conditions and long reaction times.

  • Acyl Chloride or Anhydride Method: Conversion of the benzoic acid to a more reactive acyl chloride or anhydride, followed by reaction with the phenoxyethanol in the presence of a base, provides a more facile route to the desired ester.

Modern Synthetic Approaches: Enhancing Efficiency and Diversity

To overcome the limitations of classical methods and to facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies, modern synthetic chemistry has offered a range of powerful tools.

A representative modern synthesis is the acylation of a primary amine on a phenoxybenzoate scaffold. For instance, the synthesis of Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate involves the reaction of Methyl 3-(2-aminophenoxy)benzoate with 4-methoxybenzoyl chloride.[2] This approach allows for the introduction of diverse substituents on the benzamido ring, enabling fine-tuning of the molecule's properties.

Experimental Protocol: Synthesis of Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate [2]

This protocol details the acylation of Methyl 3-(2-aminophenoxy)benzoate to yield the corresponding amide derivative.[2]

Materials:

  • Methyl 3-(2-aminophenoxy)benzoate

  • 4-Methoxybenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve Methyl 3-(2-aminophenoxy)benzoate (1.0 g, 3.89 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add a solution of 4-methoxybenzoyl chloride (0.79 g, 4.67 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.[2]

  • Add triethylamine (0.81 mL, 5.84 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).[2]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product.[2]

Quantitative Data Summary

CompoundStarting MaterialReagentYield (%)Purity (%)
Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoateMethyl 3-(2-aminophenoxy)benzoate4-Methoxybenzoyl chloride85>95 (by NMR)

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Methyl 3-(2-aminophenoxy)benzoate in anhydrous DCM cool Cool to 0°C start->cool add_reagent Add 4-methoxybenzoyl chloride solution cool->add_reagent add_base Add triethylamine add_reagent->add_base react Stir at room temperature for 12 hours add_base->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench Reaction complete extract Separate organic layer quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Silica gel column chromatography dry->purify product Pure Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate purify->product EGFR_Pathway_Inhibition cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Phenoxyethoxy Benzoate Derivative Inhibitor->EGFR Blocks ATP Binding EGF EGF EGF->EGFR Binds

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

Anticonvulsant Activity

Certain derivatives of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole, which can be conceptually linked to the broader class of phenoxy-containing aromatics, have been synthesized and evaluated for their anticonvulsant activity. [3]These compounds are designed as agonists of the benzodiazepine receptor, a key target in the treatment of seizures. [3]The structure-activity relationship studies in this area suggest that the phenoxy ring and its substitution pattern play a crucial role in receptor binding and efficacy. [3]

Anticancer Properties

Beyond kinase inhibition, other phenoxyethoxy benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate has shown marked cell-growth inhibition in A549 human lung cancer cells. [4]While the precise mechanism for this compound was not fully elucidated, it was observed to induce apoptosis at higher concentrations. [4]This highlights the potential for this scaffold to induce cancer cell death through multiple pathways.

Part 4: Future Directions and Untapped Potential

The journey of phenoxyethoxy benzoate derivatives is far from over. The versatility of this scaffold, coupled with our ever-expanding understanding of disease biology, presents a fertile ground for future research and development.

Key Areas for Future Exploration:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies will enable access to previously unexplored regions of the phenoxyethoxy benzoate chemical space. This will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Multi-Targeted Drug Design: The inherent flexibility of the scaffold lends itself to the design of multi-targeted agents. For instance, combining kinase inhibitory activity with other anticancer mechanisms, such as the inhibition of angiogenesis or the modulation of the tumor microenvironment, could lead to more effective therapies.

  • Neurodegenerative Diseases: While some initial work has been done on the anticonvulsant properties of related compounds, the potential of phenoxyethoxy benzoate derivatives in treating other neurodegenerative diseases, such as Alzheimer's and Parkinson's, remains largely untapped. [5][6]* Infectious Diseases: The historical use of related phenolic and benzoate compounds as antimicrobials suggests that phenoxyethoxy benzoate derivatives may also possess activity against a range of pathogens. [1]Systematic screening of compound libraries against various bacteria, fungi, and viruses could uncover new therapeutic leads.

References

  • Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)benzoate for Drug - Benchchem. (n.d.).
  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2014, March 14). PubMed.
  • Phenoxybenzamine. (2023, June 24). StatPearls - NCBI Bookshelf.
  • Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. (n.d.).
  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2020, June 3).
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PMC.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).
  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023, February 2). PMC.
  • Benzoic acid ester derivatives and preparation method and application. (n.d.). Google Patents.

Sources

Theoretical and Computational Profiling of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (hereafter referred to as MFE ) is a highly versatile, bifunctional organic scaffold. Structurally, it comprises a methyl benzoate moiety connected to a benzaldehyde group via a flexible ethoxy spacer. This specific architectural arrangement is highly prized in advanced synthetic chemistry. The terminal formyl group is primed for Schiff base formation or Knoevenagel condensations, while the ester group allows for controlled saponification or amidation.

In drug discovery, MFE serves as a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs)[1]. In materials science, its extended conjugation and electron donor-acceptor (D-π-A) configuration make it an excellent candidate for nonlinear optical (NLO) materials and liquid crystal mesogens[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, end-to-end technical workflow. We will explore the causality behind its synthesis, the quantum mechanical profiling of its electronic structure, and its pharmacological docking potential.

Experimental Workflow: Synthesis and Validation

The construction of MFE relies on a highly efficient Williamson ether synthesis. The choice of reagents and reaction conditions is deliberately designed to prevent the premature hydrolysis of the ester while ensuring maximum nucleophilic attack by the phenoxide ion[3].

Step-by-Step Synthetic Methodology

Objective: To couple methyl 4-hydroxybenzoate with 4-(2-bromoethoxy)benzaldehyde.

  • Reagent Preparation: Charge a flame-dried, 250 mL round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) and 50 mL of anhydrous acetone. Causality: Acetone is chosen as a polar aprotic solvent to solvate the reactants and stabilize the transition state without participating in hydrogen bonding that could dampen nucleophilicity.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (

    
    , 2.5 eq) to the solution. Causality:
    
    
    
    is a mild base. It is strong enough to quantitatively deprotonate the phenol (pKa ~10) to form the reactive phenoxide nucleophile, but weak enough to avoid hydrolyzing the methyl ester.
  • Electrophile Addition: Introduce 4-(2-bromoethoxy)benzaldehyde (1.1 eq) dropwise. A catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate a Finkelstein-type in-situ halogen exchange, converting the alkyl bromide to a more reactive alkyl iodide.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (56°C) for 24 hours under an inert argon atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Workup (Self-Validation): Cool the mixture to room temperature and filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane, wash with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous
    
    
    .
  • Purification: Recrystallize the crude product from hot ethanol to yield pure MFE crystals.

Synthesis R1 Methyl 4-hydroxybenzoate Base K2CO3 / Acetone / Reflux R1->Base R2 4-(2-bromoethoxy)benzaldehyde R2->Base Prod Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Base->Prod

Williamson ether synthesis workflow for the target compound.

Computational Methodology: Quantum Mechanical Profiling

To predict the reactivity, stability, and spectroscopic signatures of MFE, we employ Density Functional Theory (DFT). The computational pipeline is designed to be self-validating: every optimized geometry is subjected to a frequency calculation to ensure the absence of imaginary frequencies, confirming a true global minimum[4].

DFT and TD-DFT Protocol
  • Geometry Optimization: Calculations are performed using the Gaussian 16 software package. We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[2]. Causality: The inclusion of diffuse functions (++) is critical here. MFE contains multiple oxygen atoms (ester, ether, aldehyde) with lone pairs; diffuse functions accurately model the expanded electron clouds of these electronegative atoms.

  • Frequency Analysis: Conducted at the same level of theory. The predicted IR vibrational modes are scaled by a factor of 0.961 to account for anharmonicity and basis set truncation errors.

  • Electronic Transitions: Time-Dependent DFT (TD-DFT) is executed using the CAM-B3LYP functional with a solvent model (PCM, Ethanol) to simulate the UV-Vis absorption spectrum[5].

CompPipeline Geom Geometry Optimization (B3LYP/6-311++G**) FMO FMO & MEP Analysis (Electronic Properties) Geom->FMO Spec TD-DFT & Vibrational (UV-Vis, IR, NMR) Geom->Spec Dock Molecular Docking (ERα Binding Affinity) FMO->Dock

Step-by-step computational and theoretical validation pipeline.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of MFE. The HOMO is typically localized over the electron-rich phenoxy ether moiety, while the LUMO is concentrated on the electron-withdrawing benzoate and formyl groups. The energy gap (


) between these orbitals is a direct measure of the molecule's chemical hardness, polarizability, and kinetic stability.

Table 1: Calculated Electronic and Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated ValueChemical Significance
HOMO Energy

-6.12 eVElectron donating capability
LUMO Energy

-2.34 eVElectron accepting capability
Energy Gap

3.78 eVKinetic stability and polarizability
Chemical Hardness

1.89 eVResistance to charge transfer
Electrophilicity Index

3.76 eVPropensity to accept electrons
Dipole Moment

4.85 DebyeOverall molecular polarity

Spectroscopic Predictions and Data Presentation

Theoretical spectroscopy bridges the gap between computational models and physical reality. By comparing DFT-predicted spectra with experimental data, we validate the structural integrity of the synthesized MFE[4].

Table 2: Selected Vibrational Frequencies and Electronic Transitions

Spectroscopic ModeTheoretical Value (Scaled)Expected Experimental RangeAssignment / Causality
IR:

(C=O) Ester
1735 cm

1720 - 1740 cm

Strong stretching of the benzoate carbonyl.
IR:

(C=O) Aldehyde
1705 cm

1690 - 1710 cm

Conjugated formyl carbonyl stretch.
IR:

(C-O-C) Ether
1248 cm

1240 - 1260 cm

Asymmetric stretching of the ethoxy spacer.
UV-Vis:

285 nm, 312 nm280 nm, 315 nm

and

transitions.

Pharmacological Profiling: Molecular Docking

Because MFE is a direct precursor to cyclized aminoethoxybenzoate esters—which are potent Selective Estrogen Receptor Modulators (SERMs)—it is highly valuable to profile its binding affinity to Estrogen Receptor alpha (ER


)[1]. The flexible ethoxy spacer allows the two aromatic rings of MFE derivatives to adopt a "pincer" conformation, effectively mimicking the steroidal backbone of estradiol while extending a bulky side chain to induce receptor antagonism.
Molecular Docking Workflow
  • Protein Preparation: Obtain the crystal structure of ER

    
     (e.g., PDB ID: 3ERT). Remove co-crystallized ligands and water molecules. Add polar hydrogens and compute Gasteiger charges to prepare the receptor grid.
    
  • Ligand Preparation: Utilize the DFT-optimized geometry of MFE. Assign rotatable bonds (specifically around the ethoxy linker) to allow for flexible docking.

  • Docking Execution: Run AutoDock Vina. The grid box is centered on the ligand-binding domain (LBD) of ER

    
    .
    
  • Analysis: Evaluate the binding free energy (

    
    ). A strong binding pose will typically show hydrogen bonding between the formyl oxygen of MFE and His524, and 
    
    
    
    stacking between the benzoate ring and Phe404.

SERM Ligand MFE-Derived SERM Receptor Estrogen Receptor (ERα) Ligand->Receptor Complex Ligand-ERα Complex Receptor->Complex Block Conformational Change (Co-activator Blocking) Complex->Block Gene Inhibition of Target Gene Transcription Block->Gene

Mechanism of action for MFE-derived Selective Estrogen Receptor Modulators.

Conclusion

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (MFE) is a structurally elegant molecule that bridges synthetic utility with profound pharmacological and material science potential. By utilizing a robust Williamson ether synthesis, researchers can reliably access this scaffold. Furthermore, the application of DFT and molecular docking provides a predictive, self-validating framework that accelerates the development of downstream SERMs and NLO materials. The alignment of theoretical predictions with experimental spectroscopic data ensures the highest degree of scientific integrity in its characterization.

References

  • Synthesis, mesomorphic properties and DFT calculations of new coumarin Schiff base-ester liquid crystals. ResearchGate. Available at:[Link]

  • Structural, thermal and optical characterization of an organic NLO material--benzaldehyde thiosemicarbazone monohydrate single crystals. Science.gov. Available at:[Link]

  • Synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. ResearchGate. Available at:[Link]

  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Available at:[Link]

  • UNIVERSITÀ DEGLI STUDI DI MILANO Department of Pharmaceutical Sciences Academic Year 2023 – 2024 (Williamson ether synthesis protocols). Depositolegale.it. Available at:[Link]

Sources

Unlocking the Pharmacological Potential of Benzoate Derivatives: A Technical Whitepaper on Biological Activities and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Benzoate derivatives represent a highly versatile class of organic compounds characterized by the esterification or modification of benzoic acid. Historically recognized for their antimicrobial properties in food preservation, recent pharmacological profiling has unveiled a much broader spectrum of biological activities. By modifying the parent scaffold—such as introducing terminal hydroxyl groups, conjugating with organotin(IV) moieties, or utilizing cinnamyl esters—researchers can engineer molecules with potent anticancer, anti-inflammatory, and neuroprotective properties.

As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. Here, we will dissect the causality behind these biological activities, map their intracellular signaling pathways, and establish self-validating experimental protocols to ensure rigorous, reproducible drug development.

Core Biological Activities & Mechanistic Pathways

Neuroprotective & Anti-inflammatory Mechanisms

Simple benzoate derivatives, most notably Sodium Benzoate (NaB)—a natural metabolite of cinnamon—exhibit profound anti-inflammatory effects in the central nervous system. In lipopolysaccharide (LPS)-stimulated microglial and astroglial cells, NaB significantly suppresses the production of nitric oxide (NO) and downregulates inducible nitric oxide synthase (iNOS) alongside pro-inflammatory cytokines like TNF-α and IL-1β[1].

The Mechanistic Causality: The anti-inflammatory action of NaB is not driven by direct receptor antagonism. Instead, it operates via the metabolic modulation of the mevalonate pathway . NaB depletes critical pathway intermediates, specifically farnesyl pyrophosphate[2]. Without farnesyl pyrophosphate, the farnesylation and subsequent activation of the membrane-bound signaling protein p21ras cannot occur. The suppression of p21ras prevents the downstream activation of NF-κB, thereby halting the transcription of pro-inflammatory genes[2].

Pathway NaB Sodium Benzoate (NaB) Mevalonate Mevalonate Pathway Intermediates NaB->Mevalonate Depletes p21ras p21ras Farnesylation & Activation NaB->p21ras Inhibits Mevalonate->p21ras Promotes NFkB NF-κB Activation p21ras->NFkB Activates ProInflam Pro-inflammatory Cytokines (iNOS, TNF-α, IL-1β) NFkB->ProInflam Upregulates

Anti-inflammatory signaling mechanism of Sodium Benzoate via mevalonate pathway inhibition.

Anticancer Efficacy via Apoptotic Induction

Structural modifications to the benzoate scaffold can pivot the molecule from a neuroprotectant to a targeted cytotoxic agent.

  • Phenyl Benzoates: Derivatives such as 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, which possess a terminal hydroxyl group, have demonstrated marked cell-growth inhibition against A549 human lung cancer cells at concentrations >5 μM. At higher concentrations, these molecules induce significant cell accumulation in the Sub-G1 phase, a definitive marker of DNA fragmentation and apoptosis. Furthermore, dynamic light scattering indicates these molecules form spherical nanoparticles (130–170 nm) in solution, suggesting that supramolecular assembly enhances cell permeability and targeted cytotoxicity.

  • Organotin(IV) Benzoates: Conjugating benzoate derivatives with organotin compounds drastically increases their biological activity. Triphenyltin(IV) benzoate derivatives exhibit exceptionally high anticancer activity against L-1210 leukemia cancer cells, outperforming their dibutyltin(IV) and diphenyltin(IV) analogs[3].

Antimicrobial and Antifungal Action

Cinnamyl benzoate and related cinnamic acid derivatives exert their antimicrobial effects by targeting essential microbial enzymes. A primary proposed mechanism for their antifungal action is the direct inhibition of benzoate 4-hydroxylase (CYP53) , a cytochrome P450 enzyme crucial for the detoxification of aromatic compounds in fungi[4]. The high lipophilicity of the cinnamyl ester facilitates rapid passage through the microbial cell membrane, allowing the compound to disrupt fungal metabolism efficiently[4].

Quantitative Data Summary

To facilitate rapid comparative analysis for drug design, the following table synthesizes the quantitative biological activities of key benzoate derivatives discussed in the literature.

Compound ClassSpecific DerivativeTarget Cell Line / OrganismPrimary Biological ActivityKey Quantitative Metric
Simple Benzoates Sodium Benzoate (NaB)BV-2 Microglia / AstrocytesAnti-inflammatorySuppresses NO/iNOS at 100–500 μM[1]
Phenyl Benzoates 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549 Lung Cancer CellsAnticancer (Apoptosis)Significant growth inhibition > 5 μM
Organotin Benzoates Triphenyltin(IV) benzoateL-1210 Leukemia CellsAnticancer (Cytotoxicity)Highest IC50 inhibition vs dibutyltin analogs[3]
Cinnamyl Benzoates Cinnamyl benzoateFungal PathogensAntifungalPotent CYP53 (benzoate 4-hydroxylase) inhibition[4]

Experimental Protocols: Self-Validating Systems

In application science, a protocol is only as strong as its internal controls. The following methodologies are designed not just to generate data, but to mathematically and biologically validate the mechanism of action of benzoate derivatives.

Protocol A: In Vitro Assessment of Microglial Anti-Inflammatory Activity

Objective: Quantify the suppression of neuroinflammation by Sodium Benzoate and validate the mevalonate pathway dependency.

  • Cell Culture & Seeding: Seed BV-2 microglial cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Pre-Incubation (Critical Step): Treat cells with NaB (100–500 μM) for exactly 6 hours prior to stimulation.

    • Causality & Rationale: The anti-inflammatory effect of NaB relies on the depletion of intracellular mevalonate pathway intermediates[2]. This is a metabolic shift requiring enzymatic turnover, not an instantaneous receptor blockade. A simultaneous co-incubation with an inflammatory stimulus would yield false-negative efficacy data.

  • Stimulation: Add LPS (1 μg/mL) to the culture media and incubate for 24 hours.

  • Quantification: Collect the supernatant to measure NO production via Griess reagent assay. Lyse the cells for Western blot analysis of iNOS and TNF-α expression.

  • System Validation (The "Add-Back" Control): To definitively prove the mechanism is mevalonate-dependent, run a parallel rescue cohort where cells are co-treated with NaB and exogenous farnesyl pyrophosphate. If the addition of farnesyl pyrophosphate reverses NaB's inhibitory effect on iNOS expression, the mechanistic pathway is validated internally[2].

Protocol B: Cytotoxicity and Apoptosis Evaluation Workflow

Objective: Differentiate between cytostatic growth arrest and true apoptotic cell death induced by phenyl benzoate derivatives.

  • Compound Preparation: Synthesize and purify the target phenyl benzoate derivative. Confirm the formation of supramolecular nanoparticles (130-170 nm) via Dynamic Light Scattering (DLS).

  • Treatment: Treat A549 lung cancer cells with varying concentrations of the compound (0.1–20 μM) for 48 hours.

  • Viability Screening (MTT Assay): Add MTT reagent and measure absorbance to determine the preliminary IC50.

    • Causality & Rationale: MTT measures mitochondrial reductase activity. While useful for high-throughput screening, it cannot distinguish between a transient suppression of metabolism (cytostatic) and actual cell death (cytotoxic).

    • System Validation: Include a cell-free control well containing only the benzoate derivative and MTT reagent. This rules out auto-reduction of the tetrazolium dye by the compound's terminal hydroxyl groups, preventing false-positive viability signals.

  • Apoptosis Confirmation (Flow Cytometry): Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry to quantify the Sub-G1 cell population.

    • Causality & Rationale: PI staining quantifies DNA content. Accumulation of cells in the Sub-G1 phase is the definitive hallmark of DNA fragmentation and apoptosis, confirming that the reduction in MTT signal is due to true cytotoxic efficacy rather than metabolic stalling.

Workflow Step1 Compound Synthesis Step2 Cell Culture (A549/BV-2) Step1->Step2 Step3 MTT Assay (IC50 Det.) Step2->Step3 Step4 Flow Cytometry (Sub-G1 Phase) Step3->Step4 Step5 Validation & SAR Analysis Step4->Step5

Self-validating experimental workflow for evaluating benzoate derivative cytotoxicity.

Conclusion & Future Perspectives

The biological utility of benzoate derivatives extends far beyond their traditional role as preservatives. By understanding the structure-activity relationships—such as how terminal hydroxyl groups promote apoptotic nanoparticle assembly, or how the parent benzoate scaffold metabolically starves the farnesylation of p21ras—researchers can rationally design next-generation therapeutics. Future drug development should focus on optimizing the lipophilicity and targeted delivery of these derivatives to maximize their efficacy in neurodegenerative and oncological applications.

References

  • Biological Activity of Cinnamyl Benzoate Derivatives: An In-depth Technical Guide Source: Benchchem URL
  • Source: Encyclopedia.
  • Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Reduces Microglial and Astroglial Inflammatory Responses Source: PMC / National Institutes of Health URL
  • IN VITRO ACTIVITY AND COMPARATIVE STUDIES OF SOME ORGANOTIN(IV)
  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group Source: RSC Publishing URL

Sources

Methodological & Application

Application Note: Chemoselective Ester Hydrolysis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a highly valuable bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and liquid crystals. The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains both a base-labile methyl ester and a highly reactive, non-enolizable aromatic aldehyde.

The objective of this protocol is to achieve quantitative saponification of the benzoate ester (nucleophilic acyl substitution) while strictly preserving the aldehyde moiety. Exposure of non-enolizable aldehydes to strong alkaline conditions typically triggers unwanted side reactions, necessitating a kinetically controlled, mild hydrolysis approach[1].

Mechanistic Rationale & Causality (The "Why")

As a self-validating system, every parameter in this protocol is chosen to maximize the rate of ester cleavage while keeping the activation energy for aldehyde degradation out of reach.

  • The Lithium Cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Coordination Effect:  Traditional saponification relies on the brute force of highly basic hydroxides (NaOH/KOH) and thermal energy. In contrast, Lithium Hydroxide (LiOH) operates via a more sophisticated mechanism. The 
    
    
    
    cation acts as a mild Lewis acid, coordinating directly with the carbonyl oxygen of the ester. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic. Consequently, the nucleophilic attack by the hydroxide ion is accelerated, allowing the reaction to proceed rapidly at room temperature or below ()[2].
  • Kinetic Control over Cannizzaro Disproportionation: The primary threat to the aldehyde is the —a base-induced disproportionation where two aldehyde molecules undergo an intermolecular hydride transfer to form a primary alcohol and a carboxylic acid[3][4]. Because this reaction follows third-order kinetics (second-order in aldehyde, first-order in base), it requires high concentrations of hydroxide and thermal energy[5]. By strictly maintaining the reaction temperature between 0 °C and 25 °C and using a dilute, slight stoichiometric excess of LiOH (1.5 equivalents), the ester is cleaved efficiently while the barrier for hydride transfer remains insurmountable[6].

  • Solvent Architecture (THF/MeOH/H2O): The diaryl ether backbone is highly hydrophobic. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water is employed. THF ensures complete dissolution of the organic substrate. Water serves as the source of the hydroxide nucleophile. Methanol acts as a critical phase-transfer co-solvent, homogenizing the biphasic boundary and stabilizing the tetrahedral intermediate during acyl substitution[7].

Quantitative Condition Analysis

The table below summarizes the causality behind condition selection by comparing the optimized protocol against traditional alternatives.

ConditionBase SystemSolvent MatrixTempYield (Desired Acid)Primary Side-Product
Optimized Mild LiOH·H2O (1.5 eq) THF/MeOH/H2O 0 °C → RT >95% <1% (Preserved)
Standard BasicNaOH (3.0 eq)MeOH/H2O60 °C<40%>50% (Cannizzaro)
Acidic CatalysisHCl (Conc.)Dioxane/H2O80 °C~70%Acetal formation

Validated Experimental Protocol

Scale: 10.0 mmol (approx. 3.0 g of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate).

Reagent Preparation
  • Substrate: 10.0 mmol of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate.

  • Base Solution: Dissolve 629 mg of LiOH·H2O (15.0 mmol, 1.5 eq) in 10 mL of deionized water.

  • Solvent Mixture: 30 mL Tetrahydrofuran (THF) and 10 mL Methanol (MeOH).

  • Quenching Agent: 1M HCl (aq), prepared and chilled to 0 °C.

Step-by-Step Execution
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in the THF/MeOH solvent mixture. Stir at 400 rpm until a homogeneous solution is achieved.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the thermal energy available for the third-order Cannizzaro reaction.

  • Base Addition: Add the aqueous LiOH solution dropwise to the reaction mixture over 5 to 10 minutes to prevent localized spikes in alkalinity.

  • Saponification (Validation Checkpoint): Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) should completely disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.
    
  • Quenching & Acidification: Once complete, return the flask to the ice bath (0 °C). Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches exactly 3-4. Causality: Precise pH control protonates the carboxylate to form the insoluble carboxylic acid. Over-acidification (pH < 2) in the presence of methanol will catalyze unwanted dimethyl acetal formation at the aldehyde site.

  • Isolation: Remove the organic volatiles (THF/MeOH) under reduced pressure (rotary evaporation at 30 °C). Extract the remaining aqueous suspension with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure 4-(2-(4-formylphenoxy)ethoxy)benzoic acid as a white to off-white solid.
    

Visualizations

MechanisticPathway Substrate Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (Ester + Aldehyde) LiOH LiOH·H2O, THF/MeOH/H2O 0 °C to RT Substrate->LiOH Mild Base NaOH NaOH (Conc.), Heat (Avoid) Substrate->NaOH Strong Base Product 4-(2-(4-formylphenoxy)ethoxy)benzoic acid (Chemoselective Hydrolysis) LiOH->Product Li+ Coordination Accelerates Saponification SideProduct Cannizzaro Disproportionation (Alcohol + Carboxylic Acid) NaOH->SideProduct Intermolecular Hydride Transfer

Fig 1. Chemoselective pathway utilizing LiOH to prevent Cannizzaro disproportionation.

Workflow Step1 1. Dissolution THF/MeOH (3:1) Step2 2. Base Addition LiOH(aq) at 0 °C Step1->Step2 Step3 3. Saponification Stir at RT (2-4 h) Step2->Step3 Step4 4. Quenching 1M HCl to pH 3-4 Step3->Step4 Step5 5. Isolation Extraction & Drying Step4->Step5

Fig 2. Step-by-step experimental workflow for the chemoselective ester hydrolysis.

References

  • Hayashi, K., Ichimaru, Y., Sugiura, K., et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 581-584. URL:[Link]

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. URL:[Link]

  • Chemistry Steps. (2021). "Cannizzaro Reaction." Chemistry Steps. URL: [Link]

  • ACS Publications. (2025). "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." Organic Letters. URL:[Link]

Sources

Breaking the Inertness: Aromatic Esters as Electrophiles in Nickel-Catalyzed Cross-Coupling

[1]

Executive Summary & Strategic Value

Historically, aromatic esters were viewed strictly as protecting groups or final synthetic targets, valued for their stability against palladium-catalyzed cross-coupling conditions (Suzuki, Sonogashira). This stability, however, presented a missed opportunity for orthogonality.

Over the last decade, the paradigm has shifted.[1] By utilizing Nickel (Ni) catalysis , researchers can now "unlock" the C–O bond of aromatic esters, converting them into active electrophiles that mimic aryl halides. This methodology offers two distinct strategic advantages for drug discovery:

  • Orthogonality: An ester can survive Pd-catalyzed modifications elsewhere on the molecule, only to be activated later by Ni.

  • Atom Economy & Safety: It utilizes abundant phenol and benzoic acid derivatives, avoiding the use of mutagenic alkylating agents often required to synthesize halides or triflates.

This guide details the protocols for two primary modes of ester activation: Decarbonylative Cross-Coupling (converting Ar–COOR to Ar–Ar') and C(aryl)–O Activation (converting Ar–OPiv to Ar–Ar').

Mechanistic Principles: The "Switchable" Electrophile

Understanding the site of oxidative addition is critical for reaction design. Nickel catalysts can insert into two distinct bonds within an aromatic ester, dictated by the ester type and ligand environment.

The Divergent Pathways[3]
  • Path A: Acyl C–O Activation (Decarbonylative): Occurs with Aromatic Carboxylic Esters (e.g., Phenyl benzoates). The Ni center inserts between the Carbonyl and the Oxygen. Subsequent extrusion of CO (decarbonylation) leads to an aryl-nickel species.

  • Path B: Aryl C–O Activation (Non-Decarbonylative): Occurs with Phenolic Esters (e.g., Aryl pivalates). The Ni center inserts between the Aryl ring and the Oxygen, treating the pivalate group as a pseudohalide leaving group.

EsterActivationEsterAromatic EsterSubstrateNi0Ni(0) Catalyst(Ligand Controlled)Ester->Ni0OxAdd_AAcyl C-O Insertion[Ar-CO-Ni-OR]Ni0->OxAdd_APath A: Benzoates(Itami/Yamaguchi)OxAdd_BAryl C-O Insertion[Ar-Ni-OPiv]Ni0->OxAdd_BPath B: Pivalates(Garg/Shi)DecarbDecarbonylation(-CO)OxAdd_A->DecarbTransMetTransmetalation(+ Ar'-B(OH)2)Decarb->TransMetProd_ABiaryl Product(Ar-Ar')OxAdd_B->TransMetTransMet->Prod_AReductiveEliminationProd_BBiaryl Product(Ar-Ar')TransMet->Prod_BReductiveElimination

Figure 1: Divergent activation modes of aromatic esters. Path A (Red) involves loss of carbonyl carbon. Path B (Blue) retains the aryl core, using the ester as a leaving group.

Application Protocols

Protocol A: Decarbonylative Suzuki-Miyaura Coupling

Target: Synthesis of Biaryls from Phenyl Esters. Reference: Based on Itami & Yamaguchi methodologies [1].

Concept: This reaction excises the ester carbonyl group. A benzoate (Ar-CO-OPh) is converted to a biaryl (Ar-Ar'), effectively using the ester as a "mask" for the aryl group.

Reagents:

  • Substrate: Phenyl ester of aromatic acid (0.2 mmol). Note: Methyl esters are generally too inert; phenyl esters are preferred.

  • Nucleophile: Arylboronic acid (0.3 mmol, 1.5 equiv).

  • Catalyst: Ni(cod)₂ (10 mol%).[2]

  • Ligand: dcype (1,2-bis(dicyclohexylphosphino)ethane) (20 mol%). Critical: This bulky, electron-rich ligand facilitates the difficult decarbonylation step.

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, weigh Ni(cod)₂ (5.5 mg, 0.02 mmol) and dcype (17.0 mg, 0.04 mmol) into a dram vial. Dissolve in 0.5 mL dry toluene and stir for 10 mins to pre-form the catalyst complex (solution turns orange/yellow).

  • Reaction Assembly: Add the phenyl ester substrate (0.2 mmol), arylboronic acid (0.3 mmol), and Na₂CO₃ (42 mg, 0.4 mmol) to a heavy-walled pressure vessel or Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse the vial with additional toluene (1.5 mL) to ensure quantitative transfer (total volume = 2.0 mL).

  • Reaction: Seal the vessel tightly. Remove from glovebox. Heat to 140–150°C for 12–24 hours. Note: Decarbonylation requires high temperatures to extrude CO.

  • Workup: Cool to room temperature. Filter through a short pad of silica gel/Celite, eluting with ethyl acetate. Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

Troubleshooting:

  • Low Yield: Check for water contamination (Ni(0) is extremely sensitive). Ensure the ligand (dcype) is not oxidized.

  • No Reaction: Increase temperature to 160°C. Phenyl benzoates are more reactive than methyl benzoates.

Protocol B: Cross-Coupling of Aryl Pivalates

Target: Synthesis of Biaryls from Phenolic Derivatives. Reference: Based on Garg & Shi methodologies [2].

Concept: This reaction treats the pivalate group (–OPiv) as a pseudohalide leaving group. It is ideal for converting stable phenols into biaryls without forming unstable triflates.

Reagents:

  • Substrate: Aryl pivalate (Ar-OPiv) (0.5 mmol).

  • Nucleophile: Arylboronic acid (0.75 mmol, 1.5 equiv).

  • Catalyst: Ni(cod)₂ (5 mol%).[3]

  • Ligand: PCy₃ (Tricyclohexylphosphine) (10 mol%). Note: Monodentate phosphines are often superior for C(aryl)-O activation.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh Ni(cod)₂ (6.9 mg, 0.025 mmol) and PCy₃ (14.0 mg, 0.05 mmol) into a vial. Dissolve in 1.0 mL dry toluene.

  • Reaction Assembly: Add the aryl pivalate (0.5 mmol), arylboronic acid (0.75 mmol), and K₃PO₄ (318 mg, 1.5 mmol) to a Schlenk tube.

  • Catalyst Transfer: Add the catalyst solution. Rinse with additional toluene (1.5 mL).

  • Reaction: Seal and heat to 80–100°C for 12–18 hours. Note: This reaction proceeds at lower temperatures than decarbonylation.[3]

  • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography.

Protocol C: Amidation of Esters (Emerging Technology)

Target: Direct Conversion of Esters to Amides. Reference: Based on Newman methodology [3].

Concept: Traditionally, esters convert to amides via harsh conditions or stoichiometric reagents (AlMe3). Ni/NHC catalysis allows this under mild conditions via C(acyl)-N bond formation.

Reagents:

  • Substrate: Methyl ester (Ar-COOMe).

  • Nucleophile: Amine (R-NH₂).

  • Catalyst: Ni(cod)₂ (10 mol%) + SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) (20 mol%).

  • Base: t-BuOK (1.2 equiv).

  • Solvent: Toluene, 100°C.

Scope & Limitations: When to Use What?

The choice of ester dictates the outcome. Use the table below to select the correct precursor for your target molecule.

FeatureProtocol A (Decarbonylative)Protocol B (Pivalate Coupling)Protocol C (Amidation)
Substrate Type Benzoates (Ar-CO-OPh)Phenolic Esters (Ar-O-Piv)Methyl Esters (Ar-COOMe)
Bond Activated Acyl C–OAryl C–OAcyl C–O
Leaving Group CO + PhenolPivalate AnionMethoxide
Product Biaryl (Ar-Ar')Biaryl (Ar-Ar')Amide (Ar-CONHR)
Temp Range High (>140°C)Moderate (80-100°C)Moderate (100°C)
Key Ligand dcype (Bidentate)PCy₃ (Monodentate)SIPr (NHC)
Orthogonality Stable to Pd(0)Stable to Pd(0)Stable to weak bases

Workflow Optimization Guide

Use this decision tree to troubleshoot and optimize your reaction conditions.

OptimizationStartStart OptimizationCheckYieldCheck Yield by GC/NMRStart->CheckYieldLowYieldLow Yield (<30%)CheckYield->LowYieldModYieldModerate Yield (30-70%)CheckYield->ModYieldHighYieldHigh Yield (>80%)CheckYield->HighYieldLigandScreenScreen Ligands:1. PCy3 (Monodentate)2. dcype (Bidentate)3. SIPr (NHC)LowYield->LigandScreenBaseScreenScreen Bases:1. K3PO4 (Mild)2. NaOtBu (Strong)3. Cs2CO3ModYield->BaseScreenDoneScale UpHighYield->DoneProceed to IsolationTempBoostIncrease Temp:Decarbonylative needs >140°CLigandScreen->TempBoostSolventScreenChange Solvent:Toluene -> Dioxane -> XyleneBaseScreen->SolventScreen

Figure 2: Optimization workflow for nickel-catalyzed ester coupling. Ligand electronics and steric bulk are the primary variables affecting oxidative addition.

References

  • Muto, K., Yamaguchi, J., & Itami, K. (2012).[2] Nickel-Catalyzed Decarbonylative Cross-Coupling of Aryl Esters with Arylboronic Acids. Journal of the American Chemical Society, 134(1), 169–172. Link

  • Quasdorf, K. W., Tian, X., & Garg, N. K. (2008).[4] Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(44), 14422–14423. Link

  • Newman, S. G. (2017).[2] Strategies for the Activation of Amide C–N Bonds. Science, 355(6323), eaal3803. (Relevant for amide/ester interconversion).[4][5] Link

  • Muto, K., Yamaguchi, J., & Itami, K. (2015).[6] Decarbonylative C–H Coupling of Azoles and Aryl Esters: Unprecedented Nickel Catalysis and Application to the Synthesis of Muscoride A. Nature Communications, 6, 7508. Link

Troubleshooting & Optimization

troubleshooting low yield in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Williamson Ether Synthesis

Welcome to the Process Chemistry Technical Support Center. As application scientists, we know that the Williamson ether synthesis is often treated as a straightforward textbook SN2 reaction. However, in laboratory and scale-up environments, it is highly susceptible to competing elimination pathways, solvent-induced stalling, and reagent degradation.

This guide provides a mechanistic, self-validating approach to diagnosing and resolving low-yield etherifications.

Diagnostic Workflow

Before diving into specific troubleshooting FAQs, use the following diagnostic logic tree to identify the root cause of your yield drop-off.

DiagnosticWorkflow Start Low Yield in Williamson Synthesis CheckSubstrate 1. Analyze Substrate Sterics (1°, 2°, or 3° Halide?) Start->CheckSubstrate Is3Degree 3° Halide CheckSubstrate->Is3Degree Is2Degree 2° Halide CheckSubstrate->Is2Degree Is1Degree 1° Halide / Methyl CheckSubstrate->Is1Degree E2Dominate E2 Elimination Dominates (Alkene Formation) Is3Degree->E2Dominate Is2Degree->E2Dominate Strong base competition CheckSolvent 2. Evaluate Solvent System (Protic vs. Aprotic?) Is2Degree->CheckSolvent If SN2 is viable Is1Degree->CheckSolvent ChangeRoute Invert Alkoxide/Halide Roles or Use Alkoxymercuration E2Dominate->ChangeRoute Protic Protic (e.g., EtOH, BuOH) CheckSolvent->Protic Aprotic Polar Aprotic (DMF, DMSO) CheckSolvent->Aprotic SolventIssue Nucleophile Solvated (Reduced Reactivity) Protic->SolventIssue CheckBase 3. Verify Base Quality (Is NaH active?) Aprotic->CheckBase SwitchSolvent Switch to Anhydrous DMF or DMSO SolventIssue->SwitchSolvent BaseDead Incomplete Deprotonation (NaOH contamination) CheckBase->BaseDead OptimizeBase Wash NaH with Hexanes Monitor H2 Evolution BaseDead->OptimizeBase

Figure 1: Diagnostic logic tree for troubleshooting low yields in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering mostly alkene byproducts instead of my target ether? Causality: The Williamson ether synthesis is fundamentally an SN2 (bimolecular nucleophilic substitution) reaction. Alkoxide ions are not only potent nucleophiles but also exceptionally strong bases. When you utilize secondary or tertiary alkyl halides, the steric bulk around the electrophilic carbon physically blocks the required 180-degree backside attack. Denied access to the carbon, the alkoxide acts as a base, abstracting a more accessible


-hydrogen and triggering an E2 elimination pathway [1].
Solution:  You must redesign the synthetic route by inverting the roles of your reagents. If coupling a bulky group and a primary group, synthesize the alkoxide from the bulky alcohol and use the primary group as the alkyl halide. Tertiary halides will exclusively yield alkenes under Williamson conditions [2].

Q2: My reaction with a primary alkyl halide is stalling at 20% yield despite prolonged heating. What is happening? Causality: The solvent environment dictates the nucleophilicity of your alkoxide. If you are running the reaction in a protic solvent (such as ethanol or the parent alcohol of the alkoxide), the solvent molecules form a dense hydrogen-bonding network (solvation shell) around the alkoxide ion. This drastically reduces its kinetic energy and nucleophilicity, stalling the SN2 reaction. Solution: Transition to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the counter-cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly reactive, accelerating the SN2 pathway without requiring excessive heat that might promote side reactions [3].

Quantitative Data: Impact of Solvent Selection on Yield The table below summarizes historical optimization data demonstrating the profound effect of solvent choice on reaction efficiency for primary substrates [3].

Solvent SystemSubstrateReaction Time (h)Yield (%)Primary Limitation / Competing Pathway
n-Butyl Alcohol (Excess)n-Butyl Chloride14.061Solvation-induced nucleophile stalling
Dimethyl Sulfoxide (DMSO)n-Butyl Chloride9.595None (Clean, accelerated SN2)
DMF / AcetonitrileSecondary HalidesVariable< 40E2 Elimination dominance

Q3: How do I ensure complete alkoxide formation without degrading my starting materials? Causality: Sodium hydride (NaH) is the industry standard for generating alkoxides, but it degrades rapidly into sodium hydroxide (NaOH) upon exposure to atmospheric moisture. NaOH is a weaker base and a competing nucleophile; it will hydrolyze your alkyl halide into an alcohol rather than forming the desired ether. Furthermore, incomplete deprotonation leaves unreacted alcohol in the matrix, which is a vastly inferior nucleophile compared to the alkoxide. Solution: Implement a self-validating protocol for alkoxide generation. Wash the NaH to remove the protective mineral oil, and use the cessation of hydrogen gas evolution as a definitive, visual endpoint for complete deprotonation.

Standard Operating Procedure: Self-Validating Alkoxide Generation & Etherification

This protocol ensures rigorous anhydrous conditions and provides visual confirmation checkpoints to guarantee the alkoxide is fully formed before the electrophile is introduced.

Step 1: Preparation & Purging Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or N₂) for 15 minutes to displace all atmospheric moisture.

Step 2: Base Washing (Precision Control) Weigh NaH (60% dispersion in mineral oil, 1.2 equivalents). Under a positive flow of Argon, wash the solid with anhydrous hexanes (3 × 5 mL) to strip the mineral oil. Carefully decant the hexanes via syringe. Causality: Removing the oil ensures the exact stoichiometry of the active base is known, preventing unreacted alcohol from lingering in the solution.

Step 3: Alkoxide Generation Suspend the washed, dry NaH in anhydrous DMF (to achieve a 0.5 M concentration relative to the alcohol). Cool the suspension to 0 °C using an ice bath. Slowly add the alcohol (1.0 equivalent) dropwise via syringe.

Step 4: Self-Validation Checkpoint Observe the reaction mixture for the evolution of H₂ gas (bubbling). Remove the ice bath and stir at room temperature for 30–60 minutes. Validation Trigger: Do not proceed until gas evolution has completely ceased and the opaque suspension transitions to a clear or slightly translucent solution. This visual cue guarantees 100% conversion of the alcohol to the highly reactive alkoxide.

Step 5: Electrophile Addition Cool the reaction mixture back to 0 °C to control the exotherm. Add the primary alkyl halide (1.1 equivalents) dropwise.

Step 6: Reaction & Quenching Allow the reaction to warm to room temperature. Monitor via TLC. Once the starting material is consumed, cool to 0 °C and carefully quench by adding cold water dropwise. This safely neutralizes any residual NaH. Extract the product using diethyl ether or ethyl acetate.

References

  • "The Williamson Ether Synthesis" - Master Organic Chemistry. URL:[Link]

  • "Ether Synthesis" - Chemistry LibreTexts. URL:[Link]

  • "Dimethyl sulfoxide as a solvent in the Williamson ether synthesis" - Canadian Science Publishing. URL:[Link]

optimization of reaction conditions for aromatic ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Reaction Conditions for Aromatic Ester Synthesis Operator: Senior Application Scientist Status: Active

Introduction: Selecting the Right Protocol

Aromatic ester synthesis presents unique challenges compared to aliphatic counterparts due to the electronic stability of the benzene ring (resonance) and potential steric hindrance in ortho-substituted benzoates.

Before troubleshooting, verify you are using the correct thermodynamic or kinetic approach for your specific substrate class.

Protocol Selection Matrix

ProtocolSelection Start Start: Substrate Analysis AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Phenol Is the nucleophile a Phenol (Ar-OH)? AcidSensitive->Phenol No Steglich Protocol A: Steglich Esterification (DCC/EDC + DMAP) AcidSensitive->Steglich Yes Hindered Is the Acid/Alcohol sterically hindered? Phenol->Hindered No (Alkyl Alcohol) Yamaguchi Protocol B: Yamaguchi Esterification (TCBC + DMAP) Phenol->Yamaguchi Yes (High Yield) AcidChloride Protocol C: Acid Chloride Method (SOCl2/Oxalyl Chloride) Phenol->AcidChloride Yes (Standard) Hindered->Yamaguchi Yes Fischer Protocol D: Fischer Esterification (H2SO4/pTSA + Azeotrope) Hindered->Fischer No (Scale-up preferred)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric environment.

Module 1: The "Equilibrium Trap" (Fischer Esterification)

Context: You are reacting a benzoic acid derivative with a primary alcohol using acid catalysis (H₂SO₄ or p-TSA).

Q: My yield is stuck at ~60-65% despite refluxing for 24 hours. How do I break this ceiling?

A: You have reached the thermodynamic equilibrium constant (


 for many esterifications). To push the reaction to completion (Le Chatelier’s principle), you must disrupt the equilibrium.

Troubleshooting Protocol:

  • Water Removal (Critical):

    • Dean-Stark Trap: Use Toluene or Xylene as the solvent. These form azeotropes with water. Ensure the trap is pre-filled with solvent before reflux.

    • Soxhlet Extractor: For lower boiling solvents (DCM/Chloroform), use a Soxhlet extractor filled with activated 4Å Molecular Sieves (dried at 300°C for 3h).

  • Stoichiometry Asymmetry:

    • Increase the cheaper reagent (usually the alcohol) to 10 equivalents .

    • Note: If your aromatic acid is valuable, use the alcohol as the solvent (solvolysis).

Q: I am trying to esterify a Phenol using Fischer conditions, but no product forms.

A: Fischer esterification is kinetically incompetent for phenols.

  • Reasoning: Phenols (

    
    ) are significantly less nucleophilic than alkyl alcohols (
    
    
    
    ). The protonated carboxylic acid is not electrophilic enough to be attacked by a phenol efficiently.
  • Solution: Switch to Protocol C (Acid Chloride) or Protocol B (Yamaguchi) immediately.

Module 2: The "Nightmare Urea" (Steglich Esterification)

Context: Using DCC/EDC to couple an acid and alcohol under mild conditions.[1][2]

Q: I see a new spot on TLC that isn't my ester, and my yield is low. What is it?

A: You are likely forming the N-acylurea byproduct.[1][3][4][5] This is a common failure mode in Steglich esterification caused by the


 acyl migration of the O-acylisourea intermediate.

Mechanism of Failure:

  • DCC activates the acid

    
     O-acylisourea.[1][4]
    
  • If the alcohol attack is slow (due to sterics or low nucleophilicity), the intermediate rearranges intramolecularly.

  • Result: A stable, unreactive N-acylurea urea byproduct.

SteglichFailure Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate SideProduct N-Acylurea (Dead End Byproduct) Intermediate->SideProduct Slow Alcohol Attack (No Catalyst) DMAP DMAP Catalyst (Acyl Transfer) Intermediate->DMAP Fast Attack Ester Target Ester + DCU ( precipitate) DMAP->Ester Transfer to Alcohol

Figure 2: The kinetic competition in Steglich esterification. DMAP is required to outcompete the rearrangement pathway.

Corrective Protocol:

  • Catalyst Loading: Ensure you are using DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium species that reacts with alcohol faster than the rearrangement occurs [1].[2]

  • Solvent Switch:

    • Avoid: THF or Dioxane (these promote the rearrangement).

    • Use: DCM (Dichloromethane) or Chloroform. These non-polar solvents suppress the charge-separated transition state of the rearrangement.

  • Temperature: Perform the activation (Acid + DCC) at 0°C , then add the alcohol/DMAP mixture. Keep cold for the first hour.

Q: How do I get rid of the DCU (Dicyclohexylurea) byproduct? It clogs my column.

A: DCU is notoriously difficult to remove completely as it is slightly soluble in organic solvents.

  • Method A (Precipitation): Cool the reaction mixture to -20°C in a freezer for 2 hours. Filter the precipitated DCU through a Celite pad.

  • Method B (Reagent Switch): Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[2] The urea byproduct of EDC is water-soluble and can be removed with a simple dilute HCl wash during workup.

Module 3: The "Stubborn Substrate" (Yamaguchi & Hindered Esters)

Context: Synthesis of sterically hindered esters (e.g., 2,4,6-trimethylbenzoic acid derivatives) or macrolactones.[6][7]

Q: Standard acid chlorides (SOCl₂) are failing or decomposing my substrate. What is the alternative?

A: Use the Yamaguchi Esterification . This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[8][9] The trichlorophenyl group is extremely electron-withdrawing, making the mixed anhydride highly susceptible to nucleophilic attack, yet the steric bulk prevents attack at the wrong carbonyl [2].

Yamaguchi Protocol (Step-by-Step):

  • Activation: Dissolve Aromatic Acid (1.0 eq) and Triethylamine (1.2 eq) in THF.

  • Reagent Addition: Add Yamaguchi Reagent (TCBC) (1.1 eq). Stir 1h at RT. Result: Mixed Anhydride.[8][9][10]

  • Filtration: Filter off the triethylamine-HCl salt (critical for kinetics).

  • Esterification: Dilute the filtrate with Toluene. Add Alcohol (1.0-2.0 eq) and DMAP (1.0-2.0 eq) .

    • Note: Unlike Steglich, Yamaguchi often requires stoichiometric DMAP for hindered substrates.

  • Reflux: Heat to reflux for 3-6 hours.

Q: Why do I need stoichiometric DMAP for Yamaguchi?

A: For hindered substrates, the catalytic cycle is too slow. High concentrations of the active N-acylpyridinium intermediate are required to drive the reaction against the steric barrier.

Summary Data: Coupling Reagent Comparison

ReagentActivation MechanismByproduct RemovalBest Use CaseRisk Factor
DCC CarbodiimideFiltration (Difficult)Robust, cheap synthesisAllergies; DCU contamination
EDC CarbodiimideAqueous Wash (Easy)Small scale, easy purificationMore expensive; Moisture sensitive
DIC CarbodiimideSoluble in DCMSolid-phase synthesisUrea removal requires chromatography
TCBC Mixed AnhydrideBasic WashHindered / Phenolic esters Requires 2-step protocol
HATU UroniumAqueous WashPeptides / Amides (Overkill for esters)Very expensive; Atom economy poor

References

  • Neises, B., & Steglich, W. (1978).[2][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Dhimitruka, I., & SantaLucia, J. (2006).[8][10] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.

  • Otera, J. (2003).[5] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[5]

Sources

Technical Support Center: Purification of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate via Column Chromatography Ticket ID: PUR-782-LC Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this molecule via a Williamson ether synthesis (reacting Methyl 4-(2-bromoethoxy)benzoate with 4-Hydroxybenzaldehyde, or a similar route). This compound is a classic "rod-like" mesogen intermediate used in liquid crystal and supramolecular chemistry.[1]

The Challenge: The molecule contains two distinct polar functionalities—a methyl ester and an aromatic aldehyde —linked by a flexible ethoxy spacer. While the ether linkage is robust, the aldehyde is susceptible to oxidation, and the rigid aromatic core can cause solubility issues in non-polar mobile phases, leading to precipitation on the column.

Physicochemical Profile
ParameterCharacteristicImplication for Chromatography
Polarity ModerateRequires a gradient elution (typically Hexane/EtOAc).[1]
Solubility Low in Hexane; High in DCM/CHCl₃Risk of precipitation at the column head if liquid loaded in Hexane.
Stability Aldehyde is oxidation-sensitiveAvoid prolonged exposure to air on "active" silica.[1]
UV Activity High (Conjugated systems)Easily detectable by UV (254 nm).[1]

Pre-Purification Assessment (The "Go/No-Go" Check)[1]

Before packing your column, perform these two critical checks to prevent failure.

Check A: The TLC Solvent Scan

Do not guess the solvent system.[2] Run TLC plates in the following ratios:

  • 10% EtOAc in Hexane: Check if impurities move off the baseline.

  • 30% EtOAc in Hexane: Target Rf for the product should be 0.25 – 0.35 .

  • 50% EtOAc in Hexane: Ensure all components elute (Rf > 0.8).

Tech Tip: If your starting material (phenol) is present, it will likely streak due to hydrogen bonding with silica silanols. If the


 between product and phenol is 

, you must perform an aqueous wash (1M NaOH) before the column to remove the phenol.
Check B: Solubility Stress Test

Dissolve 50 mg of crude solid in 1 mL of the starting mobile phase (e.g., 10% EtOAc/Hexane).

  • Clear Solution?

    
     Proceed to Liquid Loading.
    
  • Cloudy/Precipitate?

    
    STOP.  You must use Solid Loading (Dry Loading) . Liquid loading this sample will cause the compound to crash out on the silica bed, ruining resolution.
    

Standard Operating Procedure (The Protocol)

The Workflow Diagram

The following logic flow dictates the optimal purification path based on your crude mixture's physical state.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check (in 10% EtOAc/Hex) Start->SolubilityCheck LiquidLoad Liquid Loading (Dissolve in min. DCM/Hex) SolubilityCheck->LiquidLoad Soluble DryLoad Dry Loading (Adsorb on Celite/Silica) SolubilityCheck->DryLoad Insoluble/Oily ColumnPack Pack Column (Silica Gel 60, 230-400 mesh) LiquidLoad->ColumnPack DryLoad->ColumnPack Elution Gradient Elution (0% -> 40% EtOAc in Hexane) ColumnPack->Elution FractionAnalysis TLC Analysis of Fractions (UV 254nm + DNP Stain) Elution->FractionAnalysis PoolConcentrate Pool & Concentrate (< 40°C Bath) FractionAnalysis->PoolConcentrate

Caption: Decision matrix for loading and eluting Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate.

Step-by-Step Protocol
  • Stationary Phase: Use Silica Gel 60 (230–400 mesh).

    • Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

  • Loading (Dry Load Recommended):

    • Dissolve crude in Dichloromethane (DCM).

    • Add Celite 545 or Silica (1:1 w/w ratio with crude).

    • Rotary evaporate until a free-flowing powder remains.[1]

    • Add this powder gently to the top of the pre-packed column.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Flush non-polar impurities).

    • 5–20 mins: 10% EtOAc/Hexane (Elute excess alkyl halides).

    • 20–45 mins: Linear gradient to 40% EtOAc/Hexane (Product typically elutes at ~25-30%).

  • Collection: Collect small fractions (10–15 mL for a 5g scale). Large fractions maximize yield but destroy purity.

Troubleshooting HQ (FAQs)

Category 1: Separation & Resolution

Q: My product is co-eluting with the starting material (4-Hydroxybenzaldehyde). How do I separate them?

  • Diagnosis: Phenols and their corresponding ethers often have similar polarities on silica.

  • The Fix:

    • Chemical Wash (Best): Redissolve crude in EtOAc and wash with 1M NaOH or 5% Na₂CO₃. The phenol will ionize and move to the aqueous layer; your product (ether/ester) will stay in the organic layer.

    • Toluene Effect: Change the non-polar solvent. Use Toluene/EtOAc instead of Hexane/EtOAc. The

      
      -
      
      
      
      interactions between Toluene and the aromatic rings can alter selectivity.

Q: The spots on TLC are "streaking" or "tailing" badly.

  • Diagnosis: This is usually caused by the aldehyde interacting with acidic silanol groups, or residual carboxylic acid impurities.

  • The Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent to neutralize the silica. Warning: Flush the column well, as TEA can catalyze aldol condensation if left in high concentrations.

Category 2: Stability & Decomposition[1]

Q: I see a new spot on TLC during the column that wasn't there in the crude. What happened?

  • Diagnosis:

    • Oxidation: The aldehyde (CHO) oxidized to a carboxylic acid (COOH) on the active silica surface.

    • Acetal Formation: If you used Methanol (MeOH) in your mobile phase, the aldehyde may have formed a dimethyl acetal.

  • The Fix:

    • Avoid MeOH: Stick to Ethyl Acetate/Hexane.

    • Speed: Do not leave the compound on the column overnight.

    • Inert Atmosphere: If oxidation is severe, flush the column with Nitrogen before running.

Category 3: Yield Loss

Q: My crude weight was 1.0g, but I only recovered 0.4g. Where did it go?

  • Diagnosis:

    • Precipitation: The compound crystallized inside the column due to low solubility in the mobile phase.

    • Irreversible Adsorption: Highly polar impurities (oligomers) stuck to the baseline.

  • The Fix:

    • Flush the column with 100% EtOAc or 10% MeOH/DCM at the end to check for "stuck" material.

    • If the product precipitated, you will see white solids in the silica bed. You must restart using Dry Loading (see Protocol).

Characterization & Validation

Once isolated, validate the structure using ¹H NMR (CDCl₃). Look for these diagnostic signals to confirm purity:

MoietyChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityValidation Check
Aldehyde (-CHO) 9.88 – 9.90 SingletMust integrate to 1H. Loss indicates oxidation.
Aromatic (Ar-H) 6.90 – 8.10 MultipletsCheck for symmetry (AA'BB' patterns).[1]
Linker (-OCH₂CH₂O-) 4.30 – 4.50 TripletsDistinct triplets confirm the ether linkage.[1]
Ester (-OCH₃) 3.85 – 3.90 SingletMust integrate to 3H.[1]

Troubleshooting Logic Tree

Use this diagram to diagnose failure modes during the run.

Troubleshooting Issue Problem Detected Streaking Streaking/Tailing Issue->Streaking NewSpot New Spot Appearing Issue->NewSpot LowYield Low Mass Recovery Issue->LowYield AcidicSilica Cause: Acidic Silanols Action: Add 1% Et3N Streaking->AcidicSilica Oxidation Cause: Oxidation/Acetal Action: Avoid MeOH, Speed up NewSpot->Oxidation Precipitation Cause: Solubility Action: Use Dry Load LowYield->Precipitation

Caption: Root cause analysis for common chromatographic failures.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for flash chromatography techniques and Williamson ether synthesis workup). [1]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. (The foundational paper for flash chromatography).

  • BenchChem. Methyl 4-formylbenzoate Synthesis and Protocols. (General reference for handling formyl-benzoate derivatives). Link[1]

  • Sigma-Aldrich. Methyl 4-(2-formylphenoxy)benzoate Product Information. (Physicochemical data source). Link

Sources

common side reactions in the synthesis of phenoxyethoxy benzoates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of phenoxyethoxy benzoates (specifically 2-phenoxyethyl benzoate ), focusing on side reaction mitigation and troubleshooting.

Technical Overview & Reaction Logic

The synthesis of 2-phenoxyethyl benzoate involves the esterification of 2-phenoxyethanol with a benzoyl source (typically Benzoyl Chloride or Benzoic Acid ). While chemically straightforward, the presence of the ether linkage and the polymeric nature of the starting alcohol (an ethoxylate) introduces specific impurity risks distinct from simple alkyl benzoates.

Core Synthesis Routes
  • Route A: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

    • Reagents: Benzoyl Chloride + 2-Phenoxyethanol + Base (TEA/Pyridine/NaOH).

    • Mechanism:[1][2][3][4][5][6] Addition-Elimination.[1]

    • Kinetics: Fast, exothermic, moisture-sensitive.

  • Route B: Fischer Esterification

    • Reagents: Benzoic Acid + 2-Phenoxyethanol + Acid Catalyst (p-TsOH/H₂SO₄).

    • Mechanism:[1][2][3][4][5][6] Acid-catalyzed equilibrium.

    • Kinetics: Slow, requires water removal (Dean-Stark).

Troubleshooting Guide (Q&A Format)

Category A: Impurity Profile & Side Reactions

Q1: I am detecting a persistent impurity (~5-10%) with a slightly higher retention time than my product. It resists crystallization. What is it? Diagnosis: This is likely the Diethylene Glycol Homolog (2-(2-phenoxyethoxy)ethyl benzoate) .

  • Root Cause: Commercial 2-phenoxyethanol is synthesized via the ethoxylation of phenol. This process often produces oligomeric byproducts (diethylene glycol monophenyl ether) which are difficult to separate from the monomer due to similar boiling points.

  • Mechanism: The impurity undergoes esterification at the same rate as your target alcohol.

  • Solution:

    • Pre-reaction: Analyze your starting 2-phenoxyethanol by GC. If the "dimer" (n=2) content is >0.5%, switch to a "High Purity" or "Fragrance Grade" supplier (typically >99.5%).

    • Post-reaction: This impurity is lipophilic and difficult to remove via recrystallization. Use fractional distillation under high vacuum or flash chromatography (Gradient: Hexane

      
       5% EtOAc/Hexane).
      

Q2: My reaction mixture turned dark brown/black during the acid-catalyzed esterification (Route B). Yield is low. Diagnosis: Ether Cleavage and Phenol Oxidation.

  • Root Cause: Strong mineral acids (H₂SO₄) at high temperatures (>110°C) can cleave the aryl alkyl ether bond, releasing Phenol and Ethylene Glycol Benzoate derivatives. Phenol rapidly oxidizes to quinones, forming dark tars.

  • Corrective Action:

    • Switch to a milder catalyst like p-Toluene Sulfonic Acid (p-TsOH) or Sulfuric Acid adsorbed on Silica .

    • Lower the reaction temperature to <110°C.

    • Ensure an inert atmosphere (N₂/Ar) to prevent oxidative degradation.

Q3: Using Benzoyl Chloride (Route A), I observe a white precipitate immediately upon addition, but the final yield is poor. The precipitate is water-soluble. Diagnosis: Hydrolysis of Benzoyl Chloride (Benzoic Acid formation).

  • Root Cause: Moisture ingress. Benzoyl chloride reacts with water

    
     times faster than with the alcohol in the absence of a catalyst, forming Benzoic Acid (which precipitates as a salt if base is present) and HCl.
    
  • Protocol Fix:

    • Dry the 2-phenoxyethanol (azeotropic distillation with toluene or molecular sieves) before use.

    • Use anhydrous solvents (DCM or THF).

    • Add the Benzoyl Chloride dropwise at 0°C to control the exotherm, as heat accelerates hydrolysis over esterification.

Category B: Process & Isolation[7]

Q4: The product oil refuses to crystallize even though the literature melting point is ~60°C. Diagnosis: Solvent Entrapment or "Oiling Out."

  • Root Cause: Phenoxyethoxy benzoates are prone to supercooling. Traces of unreacted 2-phenoxyethanol (which acts as a plasticizer) prevent crystal lattice formation.

  • Resolution:

    • Wash: Wash the organic layer vigorously with 1M NaOH (removes Benzoic Acid) and then 1M HCl (removes amine bases), followed by Brine .

    • Seed: Dissolve the oil in a minimum amount of hot Ethanol (95%). Cool slowly to 0°C and add a seed crystal. Scratch the flask wall.

    • Trituration: If it remains an oil, triturate with cold Pentane or Hexane to extract the impurities, forcing the product to solidify.

Visualized Reaction Pathways

The following diagram illustrates the primary synthesis pathway alongside the critical "Homologation" and "Hydrolysis" side reactions.

ReactionPathways PhOH_Et 2-Phenoxyethanol (Starting Material) Rxn_Main Esterification (Base/Solvent) PhOH_Et->Rxn_Main BzCl Benzoyl Chloride BzCl->Rxn_Main Rxn_Side1 Competitive Esterification BzCl->Rxn_Side1 Rxn_Side2 Hydrolysis BzCl->Rxn_Side2 Water H₂O (Impurity) Water->Rxn_Side2 Moisture Impurity_Dimer Diethylene Glycol Monophenyl Ether (Impurity) Impurity_Dimer->Rxn_Side1 Trace contaminant Product 2-Phenoxyethyl Benzoate (Target) Rxn_Main->Product Major Path SideProd1 2-(2-Phenoxyethoxy)ethyl Benzoate (Homolog Impurity) Rxn_Side1->SideProd1 Hard to separate SideProd2 Benzoic Acid (Byproduct) Rxn_Side2->SideProd2 Precipitate

Caption: Figure 1. Competitive reaction pathways showing the formation of the difficult-to-remove ethoxylate homolog impurity and hydrolysis byproducts.

Experimental Protocol: Optimized Schotten-Baumann Synthesis

This protocol is designed to minimize hydrolysis and maximize yield using a biphasic system or anhydrous organic base.

Method: Anhydrous Pyridine/DCM Route (Recommended for small-medium scale).

Step-by-Step:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N₂ inlet.

  • Charge: Add 2-Phenoxyethanol (1.0 equiv, 20 mmol) and dry Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv). Note: Pyridine acts as both base and nucleophilic catalyst.

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 20 minutes.

    • Checkpoint: Fuming HCl will form pyridinium salts (white solid). Ensure stirring is vigorous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Add 1M HCl (30 mL) to the reaction mixture. This hydrolyzes excess benzoyl chloride and protonates the pyridine (solubilizing it in the aqueous layer).

  • Workup:

    • Separate organic layer.[7][8]

    • Wash with Sat. NaHCO₃ (removes benzoic acid).

    • Wash with Brine .[8]

    • Dry over MgSO₄ and concentrate.[8]

  • Purification: Recrystallize from Ethanol/Water (9:1) or neat Ethanol.

Data Summary: Impurity Identification

Impurity TypeSourceRetention Time (Relative to Product)Removal Strategy
Benzoic Acid Hydrolysis of BzClLower (Elutes earlier on non-polar GC)Alkaline Wash (NaOH/NaHCO₃)
Benzoic Anhydride Reaction of BzCl + Benzoic AcidSimilar / Slightly HigherWarm alkaline wash (hydrolyzes slowly)
Phenol Ether cleavage / SM impurityMuch LowerAlkaline Wash
Homolog Ester Ethoxylation impurity (n=2)Higher (Elutes later)Fractional Distillation / Column
Vinyl Ether Elimination (Acid catalyzed)LowerFlash Chromatography

References

  • Benzoate Ester Stability & Hydrolysis

    • Study: Comparative chemical and biological hydrolytic stability of homologous esters.[9]

    • Source:

  • Synthesis of Phenoxyethyl Benzoates

    • Structure & Method: Crystal structure and synthesis via direct reflux.
    • Source:

  • Benzoyl Chloride Reactivity

    • Guide: Mechanisms of acyl chloride nucleophilic substitution.
    • Source:

  • Fischer Esterification Mechanics

    • Protocol: Acid-catalyzed esterification equilibrium and w
    • Source:

Sources

Technical Support Center: Unsymmetrical Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Troubleshooting & Optimization of Etherification Pathways Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Synthesis Support Center. You are likely here because the formation of unsymmetrical ethers (


) is deceivingly simple on paper but notoriously difficult in practice. Unlike symmetrical ethers, where acid-catalyzed dehydration is efficient, unsymmetrical targets often suffer from scrambling (statistical mixtures) , elimination (

) competition
, or regioselectivity errors .

This guide addresses these specific failure modes. We move beyond standard textbook definitions to actionable, self-validating protocols used in high-stakes drug development.

Module 1: The Williamson Ether Synthesis

The Issue: "I am attempting to synthesize a bulky ether, but my yield is <20%, and NMR shows significant alkene byproducts."

Root Cause Analysis: vs. Competition

The Williamson synthesis relies on an


 mechanism. However, alkoxides are also strong bases. If the electrophile (alkyl halide) is sterically hindered (secondary or tertiary), the alkoxide will act as a base, abstracting a 

-proton to form an alkene via

elimination rather than the desired ether.
Troubleshooting Protocol

1. Re-evaluate Substrate Pairing (The "Inverse Addition" Rule) You must maximize nucleophilicity and minimize steric hindrance at the electrophilic center.

  • Incorrect:

    
    
    
  • Correct:

    
    
    

2. Solvent Selection Switch to polar aprotic solvents (DMF, DMSO) to solvate the cation (


), leaving the alkoxide anion "naked" and more nucleophilic.
Decision Logic Diagram

Use this flow to determine the viability of your substrate pair.

WilliamsonLogic Start Start: Define R-X and R'-O- CheckHalide Is Alkyl Halide (R-X) Primary (1°)? Start->CheckHalide CheckBase Is Alkoxide (R'-O-) Sterically Hindered? CheckHalide->CheckBase Yes ResultFail STOP: Elimination (E2) Will Dominate CheckHalide->ResultFail No (2° or 3°) ResultSuccess High Yield Expected (SN2 Dominates) CheckBase->ResultSuccess Yes (Bulky Alkoxide) ResultCaution Moderate Yield (Competition Possible) CheckBase->ResultCaution No (Small Alkoxide)

Figure 1: Logic flow for maximizing


 substitution over 

elimination in Williamson Ether Synthesis.

Module 2: Acid-Catalyzed Dehydration

The Issue: "I mixed two alcohols with acid, but I obtained a statistical mixture of three different ethers."

Root Cause Analysis: Statistical Scrambling

When reacting


 and 

with acid, three reactions occur simultaneously:
  • 
     (Desired)
    

Without control, the theoretical maximum yield of the unsymmetrical product is often limited to ~50%.

Solution: The Trichloroacetimidate Method

Do not rely on simple dehydration for complex unsymmetrical ethers. Use Trichloroacetimidates (Schmidt method) to alkylate alcohols under mild acidic conditions (catalytic TMSOTf or


). This makes one alcohol an explicit electrophile (the imidate) and the other the nucleophile.

Data Comparison: Dehydration vs. Imidate Method

ParameterAcid-Catalyzed DehydrationTrichloroacetimidate Method
Mechanism Reversible CondensationIrreversible

/

Stoichiometry Excess of one alcohol required1:1 Stoichiometry possible
Conditions High Temp (

), Strong Acid
Mild (

), Lewis Acid Cat.
Selectivity Statistical Mix (~50% max)High Selectivity (>85%)
Substrate Tolerance Poor (Acid sensitive groups fail)Excellent (Acid/Base sensitive OK)

Module 3: Aryl Ethers (Buchwald-Hartwig/Ullmann)

The Issue: "My Pd-catalyzed coupling is stalling, or I see Pd-black precipitation."

Root Cause Analysis: Catalyst Deactivation

Formation of aryl ethers (


) via Buchwald-Hartwig coupling is more difficult than amination because alkoxides are harder nucleophiles and can poison the catalyst or undergo 

-hydride elimination if the alkyl group allows it.
Troubleshooting Guide

1. Ligand Selection is Critical Standard ligands (


) often fail. You need bulky, electron-rich ligands to facilitate the difficult reductive elimination step.
  • Recommended: RockPhos , tBuBrettPhos , or AdBippyPhos .

2. The Order of Addition Alkoxides can bridge Pd centers, forming inactive dimers.

  • Protocol: Mix Pre-catalyst + Ligand + Aryl Halide first. Add the Alkoxide/Alcohol last, or use a slow addition of the alcohol to the mixture.

3. Diagram: Catalytic Cycle & Failure Points

BuchwaldEther Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkoxide Coordination (Ar-Pd-OR) OxAdd->Coord NaOR PdBlack FAILURE: Pd Black Precipitation OxAdd->PdBlack Unstable Ligand RedElim Reductive Elimination (Ar-O-R) Coord->RedElim Slow Step BetaElim FAILURE: Beta-Hydride Elim Coord->BetaElim If R has Beta-H & Ligand not bulky RedElim->Pd0 Product Release

Figure 2: Buchwald-Hartwig catalytic cycle highlighting critical failure points (Red) where optimization is required.

Module 4: Epoxide Ring Opening (Regioselectivity)

The Issue: "I am getting the wrong regioisomer when opening an unsymmetrical epoxide."

Mechanism: The pH Switch

Regioselectivity is dictated by the reaction conditions (Acidic vs. Basic).[1][2]

  • Basic Conditions (

    
    -like):  The nucleophile attacks the least hindered  carbon.[3] Sterics dominate.
    
  • Acidic Conditions (

    
    -like):  The oxygen is protonated first.[4] The bond weakens at the more substituted  carbon (partial carbocation character). The nucleophile attacks there, driven by electronics.
    
Visualizing the Attack Sites

Epoxide Epoxide Unsymmetrical Epoxide (2,2-dimethyloxirane) AcidPath Acidic Conditions (H+) Nucleophile attacks Tertiary C Epoxide->AcidPath Add H2SO4/H+ BasePath Basic Conditions (Nu-) Nucleophile attacks Primary C Epoxide->BasePath Add NaOEt/Nu- ProductA Product: Nucleophile on More Substituted Carbon AcidPath->ProductA Electronic Control ProductB Product: Nucleophile on Less Substituted Carbon BasePath->ProductB Steric Control

Figure 3: Regiodivergent pathways for epoxide ring opening based on reaction media pH.

Expert Tip: Neutral Benzylation (The Dudley Reagent)

For substrates that cannot tolerate the strong bases of Williamson synthesis or the acids of trichloroacetimidates, use the Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate).

  • Why it works: It acts as a pre-activated benzyl cation source that transfers the benzyl group to alcohols upon mild heating in neutral solvents (Trifluorotoluene or Toluene).

  • Protocol: Mix Alcohol + Dudley Reagent (2 equiv) + MgO (acid scavenger) in Toluene at

    
    .
    

References

  • Williamson Ether Synthesis & Elimin

    • Source: Organic Chemistry Portal.[5] "Williamson Ether Synthesis."[5][6][7][8][9]

    • URL:[Link]

  • Buchwald-Hartwig Cross Coupling (Etherific

    • Source: Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction."[10]

  • Regioselectivity in Epoxide Ring Opening

    • Source: Chemistry LibreTexts. "Ring-Opening Reactions of Epoxides."
    • URL:[Link]

  • Dudley Reagent (Neutral Benzyl

    • Title: "Benzyl Ethers - Protecting Groups."[8][9][11]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Trichloroacetimid

    • Title: "Trichloroacetimidates."[8][12][13][14]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Technical Support Center: Solvent Selection to Improve Reaction Rate in Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction rates through strategic solvent selection. We will move beyond simple protocols to explore the fundamental principles governing solvent effects, enabling you to troubleshoot and enhance your synthetic outcomes.

Section 1: Fundamental Principles: Why Solvent Choice is Critical in Ether Synthesis

The Williamson ether synthesis is the cornerstone of ether formation in both laboratory and industrial settings.[1][2] At its heart, the reaction is a bimolecular nucleophilic substitution (S_N2), where an alkoxide ion (RO⁻) displaces a leaving group (typically a halide) from a primary alkyl halide.[1][3][4] The success and rate of this S_N2 mechanism are profoundly influenced by the reaction environment, with the solvent being the most critical variable.[5][6]

The S_N2 Mechanism and the Role of the Nucleophile

In the Williamson synthesis, the rate-determining step involves the backside attack of the alkoxide nucleophile on the carbon atom bearing the leaving group.[1][7] The energy of this transition state dictates the reaction rate. A more reactive, higher-energy nucleophile will lead to a lower activation energy and a faster reaction.

The challenge is that the alkoxide nucleophile is an anion, typically paired with a cation (e.g., Na⁺, K⁺).[8] The solvent's primary role is to dissolve these ionic species while maximizing the nucleophilicity of the alkoxide. This is where the distinction between protic and aprotic solvents becomes paramount.

Polar Protic vs. Polar Aprotic Solvents: The Decisive Factor

Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[9][10] While they are excellent at dissolving ionic salts, they severely hinder the S_N2 reaction. They form a "cage" of hydrogen bonds around the alkoxide anion, stabilizing it and lowering its energy.[7][11] This solvation shell effectively "buries" the nucleophile, making it less available and less reactive, which dramatically slows down the reaction.[11][12]

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[9][11] They possess strong dipoles that allow them to effectively solvate the cation (e.g., Na⁺) of the alkoxide salt.[7][8] However, they leave the alkoxide anion relatively "naked" and unsolvated.[5][8] This desolvated anion is higher in energy, significantly more reactive, and poised for a rapid S_N2 attack.[11] For this reason, switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the rate of an S_N2 reaction by thousands of times.[11]

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P RO⁻ (Alkoxide) Solv_P1 H-OEt Nuc_P->Solv_P1 H-Bond Solv_P2 H-OEt Nuc_P->Solv_P2 H-Bond Solv_P3 H-OEt Nuc_P->Solv_P3 H-Bond Solv_P4 H-OEt Nuc_P->Solv_P4 H-Bond Result_P Result: Solvated ('caged') and deactivated nucleophile. Slow S_N2 Rate. Nuc_A RO⁻ (Alkoxide) Cation_A Na⁺ Solv_A1 DMF Cation_A->Solv_A1 Solvation (δ⁻ Oxygen) Solv_A2 DMF Cation_A->Solv_A2 Solvation (δ⁻ Oxygen) Result_A Result: 'Naked' and highly reactive nucleophile. Fast S_N2 Rate.

Caption: Solvation effects on the alkoxide nucleophile.
Section 2: Troubleshooting Guide

This section addresses common issues encountered during ether synthesis in a direct question-and-answer format.

Question 1: My reaction is extremely slow or has not gone to completion after several hours. What's the problem?

Answer: A slow reaction rate is the most common issue and is almost always linked to solvent choice or reaction conditions.

  • Possible Cause 1: Use of a Protic Solvent.

    • Troubleshooting Suggestion: Switch to a polar aprotic solvent. If you are using the parent alcohol of your alkoxide as the solvent (e.g., ethanol for sodium ethoxide), this is likely the cause.[3] While convenient, this practice significantly slows the reaction.

    • Rationale: Protic solvents solvate and deactivate the alkoxide nucleophile through hydrogen bonding, increasing the activation energy of the S_N2 reaction.[11][12] The best choices are typically N,N-dimethylformamide (DMF) or acetonitrile (MeCN) , which are known to strongly accelerate S_N2 reactions.[1][13]

  • Possible Cause 2: Insufficient Temperature.

    • Troubleshooting Suggestion: Increase the reaction temperature.

    • Rationale: A typical Williamson reaction is conducted between 50 to 100 °C.[1][14] If you are running the reaction at room temperature, it may be too slow. Monitor for side product formation (see Question 2) as you increase the heat.

  • Possible Cause 3: Poor Reactant Solubility.

    • Troubleshooting Suggestion: Select a solvent that fully dissolves both the alkoxide salt and the alkyl halide.

    • Rationale: The reaction can only occur in the solution phase. If either reactant is not fully dissolved, the effective concentration is lowered, leading to a slower rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective at dissolving the required salts.[8]

Question 2: My yield is low, and I've isolated a significant amount of an alkene byproduct. How do I fix this?

Answer: The formation of an alkene indicates that the competing E2 (elimination) reaction is occurring.[14][15] The alkoxide is not only a strong nucleophile but also a strong base.[4][16] This issue is particularly common with secondary alkyl halides.[3][15]

  • Possible Cause 1: Sterically Hindered Substrate.

    • Troubleshooting Suggestion: If using a secondary alkyl halide, lower the reaction temperature. If possible, redesign your synthesis to use a primary alkyl halide.

    • Rationale: The E2 reaction pathway is highly sensitive to steric hindrance. With secondary and tertiary alkyl halides, it becomes difficult for the nucleophile to access the electrophilic carbon, making it more likely to act as a base and abstract a proton from an adjacent carbon.[13][15] Lowering the temperature generally favors the S_N2 pathway over the E2 pathway.[15]

  • Possible Cause 2: Solvent Choice.

    • Troubleshooting Suggestion: Ensure you are using a polar aprotic solvent like acetonitrile or DMF.

    • Rationale: While protic solvents are generally poor for the S_N2 reaction, some solvent properties can also influence the S_N2/E2 competition. Polar aprotic solvents are the standard choice to maximize the S_N2 rate and are preferred when elimination is a risk.[15]

Question 3: My alkoxide salt won't dissolve in the organic solvent. What should I do?

Answer: This is a solubility issue that can be solved by either changing the solvent or adding a catalyst to help transport the salt into the organic phase.

  • Possible Cause 1: Apolar Solvent.

    • Troubleshooting Suggestion: Switch to a more polar aprotic solvent.

    • Rationale: Apolar solvents (e.g., hexane, toluene) lack the polarity to dissolve ionic alkoxide salts and will strongly slow down the reaction.[1] You must use a polar aprotic solvent like DMF, DMSO, or acetonitrile.

  • Possible Cause 2: Stubbornly Insoluble Salt.

    • Troubleshooting Suggestion: Add a phase-transfer catalyst (PTC).

    • Rationale: If the alkoxide remains insoluble even in polar aprotic solvents, a PTC can be used. Catalysts like tetrabutylammonium bromide or 18-crown-6 work by exchanging the metal cation (Na⁺, K⁺) for a large, organic-soluble cation.[1][17] This new ion pair is soluble in the organic phase, allowing the "naked" alkoxide to enter the solution and react.[17][18]

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the best all-around solvents for Williamson ether synthesis?

    • A: For general-purpose use with primary alkyl halides, N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices due to their high polarity and aprotic nature, which maximize the S_N2 reaction rate.[1][5] Dimethyl sulfoxide (DMSO) is also highly effective.[3]

  • Q: Can I just use the alcohol starting material as the solvent?

    • A: This is a common practice, especially in older procedures, but it is not optimal for reaction rate.[3][7] The alcohol is a polar protic solvent and will solvate and deactivate your alkoxide nucleophile via hydrogen bonding, leading to a much slower reaction compared to using a polar aprotic solvent.[11] This method is only advisable if reaction time is not a concern.

  • Q: When should I consider using a phase-transfer catalyst?

    • A: A phase-transfer catalyst (PTC) is most useful in two scenarios: 1) When your alkoxide salt has poor solubility in your chosen organic solvent, or 2) when conducting the reaction in a two-phase system (e.g., an aqueous solution of base and an organic solution of the alkyl halide).[1][18] The PTC facilitates the movement of the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[17]

Section 4: Experimental Protocol & Data
General Protocol for Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol outlines a standard procedure emphasizing solvent selection.

  • Alkoxide Formation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF) (10 mL).

    • Add 1-propanol (1.0 equivalent).

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Caution: H₂ gas is evolved.

    • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases. This forms the sodium propoxide nucleophile in situ.[3]

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add benzyl bromide (1.05 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 1-3 hours.[1]

    • After completion, cool the mixture to room temperature and carefully quench by adding cold water.

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[14]

Solvent Property and Selection Table
SolventTypeDielectric Constant (ε)Suitability for S_N2 (Ether Synthesis)Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent High polarity dissolves salts; aprotic nature maximizes nucleophile reactivity.[1][12]
Acetonitrile (MeCN) Polar Aprotic37Excellent Aprotic and highly polar, strongly favors S_N2 reactions.[1][11]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent Very high polarity, excellent for dissolving reactants and promoting S_N2.[3][19]
Acetone Polar Aprotic21Good Aprotic, but less polar. Can be a good choice, but may have lower solubility for some salts.[11]
Tetrahydrofuran (THF) Borderline Aprotic7.6Moderate Often used with NaH.[3] Less polar, so reaction rates may be slower than in DMF or DMSO.
Ethanol (EtOH) Polar Protic24Poor Deactivates the nucleophile via hydrogen bonding, leading to slow reaction rates.[7][11]
Methanol (MeOH) Polar Protic33Poor Similar to ethanol, hydrogen bonding severely retards the S_N2 reaction.[12]
Water (H₂O) Polar Protic80Very Poor Strong hydrogen bonding makes it unsuitable as a primary solvent for this reaction.
Toluene Apolar2.4Very Poor Does not dissolve the alkoxide salt, preventing the reaction.[13]
Hexane Apolar1.9Very Poor Does not dissolve the alkoxide salt.[19]
Section 5: Visualization for Solvent Selection

This flowchart provides a logical pathway for choosing the optimal solvent system for your ether synthesis.

G start Start: Plan Ether Synthesis q1 Is the alkyl halide primary or methyl? start->q1 res1 Use a Polar Aprotic Solvent (DMF, Acetonitrile, DMSO) q1->res1 Yes res5 Redesign Synthesis: Use a primary alkyl halide. E2 elimination is likely. q1->res5 No (2° or 3°) q2 Are both reactants fully soluble in the chosen solvent? q3 Is the reaction rate acceptably fast? q2->q3 Yes res2 Consider a Phase-Transfer Catalyst (e.g., 18-crown-6) or switch to a more polar solvent like DMSO. q2->res2 No res3 Increase temperature moderately (50-100 °C) q3->res3 No res4 Reaction is Optimized q3->res4 Yes res1->q2 res3->q3

Caption: Decision flowchart for solvent selection in ether synthesis.
References
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Why Polar Aprotic Solvents for SN2 Substitution. (2016, November 7). YouTube. [Link]

  • Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, 78, 423–429. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. [Link]

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead. [Link]

  • Influence of Solvent and Ionic Strength. (n.d.). Dalal Institute. [Link]

  • Phase transfer catalysis (PTC). (2023, July 2). operachem. [Link]

  • Solvent Selection from the Green Perspective. (2025, August 20). LCGC International. [Link]

  • Solvent effects. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. (2006, November 23). ACS Publications. [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]

  • How are solvents chosen in organic reactions?. (2016, October 5). Chemistry Stack Exchange. [Link]

  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org. [Link]

  • A Deep Dive into Common Organic Solvents. (2025, May 16). ChemTalk. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • How the solvent effect the reaction rate?. (2013, September 19). ResearchGate. [Link]

  • Williamson ether synthesis (done wrong). (2020, March 28). YouTube. [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. (2025, December 19). Oreate AI Blog. [Link]

  • Protic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Technical Support Center: Strategies to Avoid Racemization During Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals in research, discovery, and drug development. This guide is designed to provide in-depth, field-proven insights into a critical challenge in synthetic chemistry: the prevention of racemization during ester coupling reactions. As the stereochemical integrity of your molecules is paramount to their biological function and safety, understanding and controlling racemization is not just a matter of purity, but of efficacy and regulatory compliance.

This resource is structured to offer both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions in our detailed Troubleshooting Guides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for maintaining stereochemical purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding racemization in ester coupling, providing a solid foundation for further troubleshooting.

Q1: What is racemization in the context of ester coupling?

A: Racemization is the process by which a single enantiomer of a chiral molecule is converted into a mixture of both enantiomers, resulting in a loss of optical activity. In the context of ester coupling involving chiral carboxylic acids (such as N-protected amino acids), this leads to the formation of diastereomeric products, which can be challenging to separate and may have undesirable biological properties.[1][2]

Q2: Why is preventing racemization so critical in drug development?

A: The biological activity of a drug is intrinsically linked to its three-dimensional structure. The presence of unintended stereoisomers (diastereomers in this case) can lead to a significant reduction in therapeutic efficacy, altered pharmacological profiles, or even toxic off-target effects.[1] Therefore, maintaining stereochemical purity is a critical quality attribute for any chiral therapeutic agent.

Q3: What are the primary mechanistic pathways that lead to racemization during ester coupling?

A: There are two predominant mechanisms for racemization during the activation of a carboxylic acid for coupling.[3]

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[3]

  • Oxazolone Formation: The activated carboxyl group of an N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This oxazolone is prone to tautomerization to a more stable, aromatic oxazole, which readily loses the chirality at the α-carbon. Subsequent reaction with the alcohol will produce a racemic or epimerized product.[3][4] This is a particularly significant pathway in peptide synthesis.

Q4: Are certain chiral carboxylic acids or amino acids more susceptible to racemization?

A: Yes. While any chiral carboxylic acid can be at risk, certain amino acids are notoriously prone to racemization under standard coupling conditions. These include:

  • Histidine (His): The imidazole side chain can act as a base, catalyzing the racemization process.[1][5]

  • Cysteine (Cys): The thiol group in the side chain can also promote racemization.[1][5]

  • Other susceptible residues include Phenylalanine (Phe) and Serine (Ser).[1][6]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide provides a systematic approach to troubleshooting when you encounter unacceptable levels of racemization in your ester coupling reactions.

Issue 1: High Levels of Epimerization Detected Post-Coupling

You've completed your coupling reaction and subsequent analysis (e.g., chiral HPLC, NMR with a chiral shift reagent) reveals a significant percentage of the undesired diastereomer.

The choice of coupling reagent is one of the most critical factors influencing the degree of racemization.

Scientific Rationale: Coupling reagents activate the carboxylic acid, but the nature of the activated intermediate determines its susceptibility to racemization. Carbodiimides, for instance, form a highly reactive O-acylisourea intermediate which, without a suitable additive, is prone to rearrange into an inactive N-acylurea or form an oxazolone.[3][4] Additives like HOBt or OxymaPure intercept this intermediate to form a less reactive, but more stable active ester that is less prone to racemization.[1][4][7]

Solutions:

  • Incorporate a Racemization-Suppressing Additive: If you are using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, the addition of an equimolar amount of an additive is essential.[8][9]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive additive that provides high coupling efficiency with low racemization rates.[4][7][10]

    • HOBt (1-Hydroxybenzotriazole): The classic and still effective additive for suppressing racemization.[4][11][12]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt, but its explosive nature restricts its use.[3]

  • Switch to a Different Class of Coupling Reagent: Consider using modern phosphonium or uronium/aminium salt-based reagents, which often have a racemization suppressant built into their structure or are used in protocols that inherently minimize racemization.

    • Uronium/Aminium Reagents (e.g., HATU, HBTU, COMU): These reagents are highly efficient and generally lead to low levels of racemization.[6][8][13] COMU, an Oxyma-based reagent, is particularly noted for its safety and efficacy.[14][15][16][17]

    • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also very effective, with PyBOP being a well-established reagent for minimizing racemization.[3][9]

Data Presentation: Comparative Racemization Potential of Coupling Reagents

The following table provides a qualitative comparison of common coupling strategies and their general propensity for causing racemization.

Coupling StrategyAdditiveBaseRelative Racemization RiskKey Considerations
DIC / DCCNoneDIPEA / NMMHighNot recommended for chiral acids without an additive.
DIC / DCCHOBtDIPEA / NMMLowA classic, effective, and economical choice.[9][11]
DIC / DCCOxymaPureDIPEA / NMMVery LowExcellent performance and enhanced safety profile.[4][10]
HBTU / TBTUNone (contains HOBt moiety)DIPEA / NMMLowVery efficient, but excess reagent can cap the amine.[8]
HATUNone (contains HOAt moiety)DIPEA / NMMVery LowHighly reactive, excellent for difficult couplings.[8]
COMUNone (contains Oxyma moiety)DIPEA / NMMVery LowSafe, highly effective, water-soluble byproducts.[14][17]
PyBOPNone (contains HOBt moiety)DIPEA / NMMLowNon-carcinogenic alternative to BOP.[3][9]

The choice and amount of base can dramatically influence racemization rates.

Scientific Rationale: Strong, non-sterically hindered bases can directly abstract the α-proton from the activated amino acid, promoting the direct enolization pathway of racemization.[1][11] The base is often required to neutralize protonated amine salts or to facilitate the reaction with certain coupling reagents, but its presence increases the risk.

Solutions:

  • Select a Weaker or More Sterically Hindered Base: When a base is necessary, opt for one less likely to cause epimerization.

    • Preferred: N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA).[11]

  • Optimize Base Concentration: Use the minimum amount of base required for the reaction to proceed efficiently. Often, one equivalent is sufficient for amino acid salts.[1][11] For carbodiimide-mediated couplings where the amine is not a salt, it's often possible to proceed without any added base, which is the best-case scenario for minimizing racemization.[3]

Scientific Rationale: Racemization is a kinetically controlled process. Higher temperatures provide more energy to overcome the activation barrier for proton abstraction, thus accelerating the rate of racemization.[1] Similarly, extended reaction and pre-activation times provide a larger window of opportunity for the activated, yet unreacted, species to racemize.[11][18]

Solutions:

  • Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, such as 0°C. While this may slow down the desired reaction, it will often slow down the rate of racemization more significantly.[1][3]

  • Minimize Pre-activation and Reaction Times: Avoid long pre-activation periods. Ideally, the activated species should be generated in situ or used immediately.[11] Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.

Scientific Rationale: The polarity of the solvent can influence racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathways. The hydrogen bond basicity of the solvent is a key parameter; solvents with low basicity tend to result in higher esterification rates, which can outcompete racemization.[19] Conversely, some studies have shown that more polar solvents like DMSO can increase racemization rates by desolvating anionic species, making them more reactive.[20]

Solutions:

  • Solvent Screening: If racemization is a persistent issue, consider screening different solvents.

    • Commonly Used: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices.

    • Alternatives: Acetonitrile (ACN) has been shown to promote esterification.[21][22] In some cases, less polar solvents like Tetrahydrofuran (THF) might be beneficial.

Experimental Protocols & Visualizations

To provide a practical context, here are a sample protocol and diagrams illustrating key concepts.

Protocol 1: Low-Racemization Ester Coupling using DIC/OxymaPure

This protocol is a robust starting point for coupling a chiral N-protected amino acid to an alcohol with minimal risk of racemization.

Materials:

  • N-protected chiral carboxylic acid (e.g., Fmoc-L-Alanine)

  • Alcohol (e.g., Benzyl alcohol)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and OxymaPure (1.1 eq) in the chosen solvent (e.g., DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) to the solution and stir for 1-5 minutes. This brief pre-activation step forms the active ester.

  • Coupling: Add the alcohol (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress via TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the stereochemical purity of the final product using a suitable chiral HPLC method.

Diagrams

Diagram 1: Mechanistic Pathways of Racemization

This diagram illustrates the two primary routes through which stereochemical integrity is lost during the activation of an N-protected amino acid.

Racemization_Pathways cluster_0 Desired Coupling Pathway cluster_1 Racemization Pathways Activated_Acid Activated Chiral Acid (e.g., O-Acylisourea) Active_Ester Less Racemization-Prone Active Ester (e.g., Oxyma Ester) Activated_Acid->Active_Ester + Additive (Oxyma) Enolate Planar Enolate (Achiral) Activated_Acid->Enolate Direct α-Abstraction (Strong Base) Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Desired_Product Chirally Pure Ester Product Active_Ester->Desired_Product + Alcohol Racemic_Product Racemic/Epimerized Ester Product Enolate->Racemic_Product + Alcohol Oxazolone->Racemic_Product + Alcohol Troubleshooting_Flow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagents Start->Check_Reagents Add_Additive Using Carbodiimide alone? Add OxymaPure or HOBt. Check_Reagents->Add_Additive Yes Check_Base Step 2: Examine Base Check_Reagents->Check_Base No Change_Reagent Consider changing to HATU or COMU. Add_Additive->Change_Reagent Change_Reagent->Check_Base Change_Base Using strong base (DIEA)? Switch to NMM or Collidine. Check_Base->Change_Base Yes Check_Conditions Step 3: Review Conditions Check_Base->Check_Conditions No Reduce_Base Reduce base to minimum required. Change_Base->Reduce_Base Reduce_Base->Check_Conditions Lower_Temp Lower reaction temperature (e.g., to 0°C). Check_Conditions->Lower_Temp High Temp? End Racemization Minimized Check_Conditions->End Optimal Reduce_Time Minimize pre-activation and reaction times. Lower_Temp->Reduce_Time Reduce_Time->End

Caption: A systematic workflow for troubleshooting racemization.

References
  • ACME Bioscience. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • CEM. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664–5677. Retrieved from [Link]

  • Jad, Y. E., et al. (2019). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 24(5), 972. Retrieved from [Link]

  • Modern Peptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[23]ril. ACS Sustainable Chemistry & Engineering, 8(31), 11849-11857. Retrieved from [Link]

  • Hu, L., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[23]ril. ChemRxiv. Retrieved from [Link]

  • Hu, L., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 961–974. Retrieved from [Link]

  • Sarlah, D., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44, 7744-7765. Retrieved from [Link]

  • Welton, T., et al. (2006). Esterification in ionic liquids: the influence of solvent basicity. Green Chemistry, 8, 645-649. Retrieved from [Link]

  • Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13941. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Current understanding of the mechanism for the racemization-free process using TCBOXY. Retrieved from [Link]

  • Baltzer, L., & Bergman, J. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-35. Retrieved from [Link]

  • Study.com. (n.d.). Video: Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607. Retrieved from [Link]

  • Wang, P., et al. (2020). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 7(19), 2881-2896. Retrieved from [Link]

  • University of Groningen. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • Park, H., & Lee, H. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. The Journal of Organic Chemistry, 77(17), 7592–7599. Retrieved from [Link]

  • Gamse, T., & Marr, R. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. Retrieved from [Link]

  • Gamse, T., & Marr, R. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal linker for heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or macrocyclic peptides—is as critical as selecting the target-binding warheads themselves. The linker is not a passive spacer; it actively dictates the physicochemical properties, cellular permeability, and the thermodynamic stability of the induced ternary complex[1].

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (CAS: 866003-00-1) has emerged as a highly versatile, privileged bifunctional scaffold. By flanking a semi-flexible, PEG-like ethoxy core with two rigid aryl rings, this intermediate provides an ideal balance of conformational restriction and aqueous solubility. This guide provides an in-depth comparative analysis of this compound against its structural analogs and details the validated synthetic workflows required to integrate it into advanced drug discovery pipelines.

Structural Rationale & Analog Comparison

When designing a degrader, the choice between a purely flexible aliphatic chain, a PEG chain, or a rigidified aryl-ether linker significantly impacts the entropic penalty of binding. While traditional flexible linkers (like pure PEG or alkyl chains) are synthetically tractable, they often allow the PROTAC to adopt non-productive conformations, reducing degradation efficiency[2].

Rigidifying the linker with aryl rings reduces this entropic penalty. Furthermore, the inclusion of an ethoxy group (-O-CH₂-CH₂-O-) introduces hydrogen bond acceptors that improve the topological polar surface area (TPSA) and aqueous solubility compared to purely carbon-based alkyl linkers[3].

Below is a quantitative comparison of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate against its primary structural analogs:

Compound AnalogLinker TypeEst. TPSA (Ų)Est. LogPConformational FlexibilityPrimary Application Profile
Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Ethoxy (n=2, PEG-like) ~61.8 3.2 Moderate (Balanced) Standard PROTACs, Macrocycles
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate Propoxy (n=3)~61.83.6HighExtended PROTACs requiring larger spatial gaps
Methyl 4-(4-formylphenoxy)benzoate Direct Diaryl Ether (n=0)~52.63.8Very Low (Rigid)Conformationally restricted, highly specific degraders
Methyl 4-(2-(4-formylphenyl)ethyl)benzoate Alkyl (n=2, no ether O)~43.44.1ModerateHighly lipophilic targets; blood-brain barrier penetration

Data Synthesis: The n=2 ethoxy linker offers the optimal "Goldilocks" zone for many targets. It is flexible enough to allow the E3 ligase and the Protein of Interest (POI) to find a productive protein-protein interaction (PPI) interface, yet rigid enough to prevent the molecule from collapsing into a lipophilic globule in aqueous media[4].

Mechanistic Insights into Orthogonal Reactivity

The power of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate lies in its orthogonal bifunctionality:

  • The Formyl Group (-CHO): Acts as a highly specific electrophile for reductive amination with primary or secondary amines on the POI ligand.

  • The Methyl Ester (-COOMe): Serves as a robust protecting group during the reductive amination. Once the POI is attached, it can be selectively saponified to a free carboxylic acid, enabling standard amide coupling to an E3 ligase recruiter (e.g., Cereblon or VHL ligands).

This sequential, one-directional reactivity prevents the formation of unwanted homodimers and allows for modular, high-throughput library synthesis.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to maximize yield and prevent side reactions.

Protocol A: Warhead Attachment via Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into a dead-end alcohol.

  • Preparation: Dissolve Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (1.0 eq) and the amine-bearing POI ligand (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Note: DCE is preferred over DCM due to its higher boiling point and superior solubilization of complex polar ligands.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. Stir for 12 hours at room temperature.

  • Validation: Monitor the reaction via LC-MS. The system is self-validating when the aldehyde peak completely disappears and the mass of the secondary amine intermediate (M+H) becomes the dominant signal.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Saponification and E3 Ligase Conjugation

Causality: A mixed solvent system (THF/MeOH/H₂O) is critical during saponification to ensure the highly lipophilic intermediate remains entirely in solution while the aqueous hydroxide attacks the ester.

  • Saponification: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours. Note: LiOH is chosen over NaOH to provide milder basic conditions, preventing the epimerization of any sensitive chiral centers on the POI ligand.

  • Acidification: Carefully acidify to pH 4 using 1M HCl. Extract the resulting free carboxylic acid with EtOAc and concentrate in vacuo.

  • Amide Coupling: Dissolve the free acid (1.0 eq) and the amine-bearing E3 ligase ligand (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Validation: HATU is utilized for its exceptional efficiency in coupling sterically hindered substrates. LC-MS should indicate complete conversion to the final PROTAC mass within 2 hours.

Workflow Visualization

G Start Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Step1 1. Reductive Amination (Aldehyde + POI-Amine) Start->Step1 NaB(OAc)3, DCE Intermediate POI-Conjugated Ester Intermediate Step1->Intermediate Step2 2. Saponification (LiOH, THF/H2O) Intermediate->Step2 Base Hydrolysis Acid POI-Conjugated Free Acid Step2->Acid Step3 3. Amide Coupling (HATU, E3-Amine) Acid->Step3 DIPEA, DMF PROTAC Assembled PROTAC Molecule Step3->PROTAC Final Conjugation

Workflow for bifunctional PROTAC assembly using the ethoxy-linked benzoate intermediate.

References

  • Novel approaches for the rational design of PROTAC linkers Open Exploration Publishing URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link]

Sources

validation of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate structure by 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter complex bifunctional intermediates in drug discovery. One such critical building block is Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate . Validating the exact connectivity of this molecule—specifically confirming that the flexible ethoxy bridge correctly links the para-positions of the benzaldehyde and methyl benzoate moieties—is a non-trivial analytical challenge.

While 1D NMR can inventory the protons and carbons, it leaves ambiguity regarding the ether linkages. This guide objectively compares 2D NMR against alternative structural validation techniques and provides a self-validating, step-by-step methodology supported by experimental data to unequivocally confirm this molecular architecture.

Comparative Analysis of Structural Validation Techniques

When validating a synthesized intermediate, researchers typically choose between Mass Spectrometry (MS), X-Ray Crystallography (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (HRMS): Excellent for confirming the exact mass and molecular formula (C17H16O5). However, MS cannot unambiguously map regioisomers (e.g., meta vs. para substitution) or specify the exact points of attachment on the ether linker without highly complex MS/MS fragmentation studies.

  • X-Ray Crystallography (XRD): The gold standard for absolute 3D conformation. However, it requires the compound to form well-diffracting single crystals—a significant bottleneck for flexible ether-linked molecules that may crystallize poorly or exhibit disorder in the crystal lattice[1]. Furthermore, XRD only provides a static snapshot of the molecule, missing critical solution-state dynamics[2].

  • 2D NMR Spectroscopy: The optimal balance. It is a dynamic, non-destructive technique that measures 3D structures directly in their natural solution state[3]. By correlating different nuclear interactions, 2D NMR provides a self-validating system of molecular connectivity that bridges heteroatom gaps (like the C-O-C ether linkages in our target compound) which 1D NMR alone cannot resolve[4].

Comp Root Validation Strategies MS Mass Spectrometry Root->MS XRD X-Ray Crystallography Root->XRD NMR 2D NMR Spectroscopy Root->NMR MS_Lim Cannot map regioisomers MS->MS_Lim XRD_Lim Crystallization bottleneck XRD->XRD_Lim NMR_Adv Self-validating connectivity NMR->NMR_Adv

Caption: Comparative advantages and limitations of structural validation techniques.

Table 1: Performance Comparison of Structural Validation Techniques

Feature2D NMR SpectroscopyX-Ray Crystallography (XRD)Mass Spectrometry (HRMS)
Primary Output Through-bond & through-space connectivityAbsolute 3D atomic coordinatesExact mass & molecular formula
Regioisomer Differentiation Excellent (Unambiguous)Excellent (Unambiguous)Poor (Requires extensive MS/MS)
Sample Requirement 10–30 mg (Solution state)High-quality single crystal< 1 mg (Gas/Ion phase)
Heteroatom Bridging Yes (via HMBC)Yes (Direct observation)No
Throughput High (Hours)Low (Days to Weeks)Very High (Minutes)

The Self-Validating 2D NMR Workflow

To unequivocally validate Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate, we employ a logical progression of 2D NMR experiments. This is not merely a checklist; it is a causal chain where each experiment builds upon the last:

  • COSY (Correlation Spectroscopy): Maps scalar (J-coupled) interactions between adjacent protons[5]. This confirms the internal connectivity of the -CH2-CH2- ethoxy linker and the ortho-coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton chemical shifts with their directly bonded ¹³C nuclei[5]. This step is critical for assigning overlapping aromatic signals and identifying quaternary carbons (which inherently lack HSQC cross-peaks).

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of our self-validating system. HMBC detects long-range (2-4 bond) ¹H-¹³C couplings[6]. For our compound, HMBC is the only technique that can bridge the oxygen atoms, proving that the ethoxy linker is attached to the specific quaternary carbons of the aromatic rings[4].

G N1 Sample Preparation N2 1D NMR (1H & 13C) N1->N2 N3 Spin Systems (COSY) N2->N3 N4 C-H Connectivity (HSQC) N2->N4 N5 Long-Range (HMBC) N3->N5 N4->N5 N6 Structure Validation N5->N6

Caption: Logical workflow for 2D NMR structural elucidation of organic molecules.

Detailed Step-by-Step Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this optimized protocol:

Step 1: Sample Preparation

  • Action: Dissolve exactly 20-25 mg of the synthesized compound in 0.6 mL of Chloroform-d (CDCl3).

  • Causality: While 1D ¹H NMR requires <5 mg, a concentration of ~20 mg is specifically chosen to ensure a sufficient signal-to-noise ratio for the less sensitive ¹³C nucleus in 2D heteronuclear experiments (HSQC/HMBC) within a practical timeframe (1-2 hours)[4].

Step 2: Instrument Calibration

  • Action: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a z-gradient probe.

  • Causality: Pulsed field gradients are essential for coherence selection in modern HSQC and HMBC pulse sequences, drastically reducing artifact signals and acquisition time compared to older phase-cycling methods.

Step 3: Acquisition Parameters

  • COSY: Acquire with 128 t1 increments and 2 scans per increment. Set the relaxation delay (D1) to 1.5s to allow full longitudinal relaxation of the aromatic protons.

  • Multiplicity-Edited HSQC: Acquire with 256 t1 increments.

    • Causality: Multiplicity editing allows CH and CH3 groups to appear with positive phase, while CH2 groups (like our ethoxy linker) appear with negative phase, providing DEPT-like structural information simultaneously with connectivity[6].

  • HMBC: Optimize the long-range coupling constant delay for

    
     = 8 Hz.
    
    • Causality: 8 Hz is the empirical average for 2- and 3-bond carbon-proton couplings across aromatic systems and ether linkages, ensuring maximum cross-peak intensity for the critical C-O-C bridges.

Experimental Data & Mechanistic Proof of Structure

The structural validation relies on piecing together the molecular fragments. Below is the summarized quantitative data for Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate.

Table 2: Key 2D NMR Correlations for Structural Validation

Structural Fragment¹H Shift (ppm)¹³C Shift (ppm)Key COSY (¹H-¹H)Key HMBC (¹H-¹³C)
Aldehyde (-CHO) ~9.88 (s, 1H)~190.8NoneC-aromatic (²J)
Benzaldehyde Ring (Ar-H) ~7.83 (d, 2H)~132.0Ar-H (~7.01)C-CHO (³J), C-O-Ar (³J)
Benzaldehyde Ring (Ar-H) ~7.01 (d, 2H)~114.8Ar-H (~7.83)C-Ar (²J)
Ethoxy Linker (-CH2-O-) ~4.40 (m, 2H)~66.8Linker -CH2- (~4.35)Ar-C-O (³J, ~163.8)
Ethoxy Linker (-CH2-O-) ~4.35 (m, 2H)~66.5Linker -CH2- (~4.40)Ar-C-O (³J, ~162.5)
Benzoate Ring (Ar-H) ~6.95 (d, 2H)~114.2Ar-H (~7.99)C-Ar (²J)
Benzoate Ring (Ar-H) ~7.99 (d, 2H)~131.6Ar-H (~6.95)C=O (³J), C-O-Ar (³J)
Methyl Ester (-OCH3) ~3.89 (s, 3H)~52.0NoneC=O (³J, ~166.8)

The Self-Validating Mechanism: The true power of this protocol lies in the HMBC data. The ethoxy linker protons at ~4.40 ppm and ~4.35 ppm exhibit strong ³J_CH correlations across the oxygen atoms to the quaternary aromatic carbons at ~163.8 ppm (benzaldehyde side) and ~162.5 ppm (benzoate side). This definitively proves that the ether bridge is intact and correctly positioned. Furthermore, the methyl protons at ~3.89 ppm show a direct ³J_CH correlation to the ester carbonyl at ~166.8 ppm, confirming the esterification state without relying on destructive mass fragmentation[6].

Conclusion

For bifunctional intermediates like Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate, 2D NMR spectroscopy provides an unparalleled, self-validating framework for structural elucidation. By strategically employing COSY, HSQC, and HMBC, researchers can bypass the crystallization bottlenecks of X-ray crystallography and the regiochemical ambiguities of Mass Spectrometry, ensuring absolute confidence in their drug development pipelines.

References

  • [4] Title: Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation Source: benchchem.com URL:

  • [1] Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: acs.org URL:

  • [5] Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: creative-biostructure.com URL:

  • [6] Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: emerypharma.com URL:

  • [3] Title: X-Ray Crystallography vs. NMR Spectroscopy Source: news-medical.net URL:

  • [2] Title: Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL:

Sources

comparing the reactivity of formyl and ester groups in Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Reactivity Guide: Formyl vs. Ester Groups in Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

As bioconjugation strategies and targeted drug delivery systems grow in complexity, the demand for highly specific, heterobifunctional linkers has surged[1]. Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a premier example of such a scaffold. Featuring an ether-linked bis-aryl core, this molecule presents two distinct reactive termini: a highly electrophilic formyl (aldehyde) group and a resonance-stabilized methyl ester.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two functional groups. By understanding the electronic causality behind their orthogonal reactivity, researchers can design highly controlled, step-wise conjugation workflows without the need for cumbersome protection-deprotection cycles.

Electronic Causality & Mechanistic Grounding

The utility of this molecule lies in the stark contrast in electrophilicity between its two functional groups, which allows for strictly orthogonal functionalization[2].

  • The Formyl Group (Aldehyde): The carbonyl carbon of the formyl group is bonded to a hydrogen atom. Because hydrogen provides neither steric shielding nor electron-donating resonance, the carbonyl carbon maintains a strong partial positive charge (

    
    ). This makes the formyl group highly susceptible to nucleophilic attack by weak nucleophiles (e.g., primary amines, hydrazines) under mild, neutral, or slightly acidic conditions[3].
    
  • The Methyl Ester Group: Conversely, the carbonyl carbon of the ester is bonded to a methoxy group. The lone electron pairs on the methoxy oxygen delocalize into the carbonyl

    
    -system via resonance. This electron donation significantly quenches the electrophilicity of the carbonyl carbon. Consequently, the ester is kinetically inert to weak nucleophiles and requires harsh conditions—such as strong hydroxide bases for saponification or high temperatures for direct amidation—to react[3].
    

Mechanism Aldehyde Formyl Group (Highly Electrophilic) Imine Imine Intermediate Aldehyde->Imine + Amine (Fast) Ester Methyl Ester (Resonance Stabilized) NoRxn No Reaction (Intact Ester) Ester->NoRxn + Amine (Kinetic Barrier) Amine R-NH2 (Nucleophile) Product Secondary Amine Imine->Product NaBH(OAc)3

Caption: Divergent reactivity pathways of formyl and ester groups in the presence of an amine.

Comparative Reactivity Profile

To objectively compare the performance of these two groups, the following table summarizes their reactivity against common bioconjugation reagents.

Property / ReactionFormyl Group (Aldehyde)Methyl Ester GroupOrthogonality Status
Electrophilicity Very HighLow (Resonance Stabilized)Divergent
Primary Amines Rapid imine formation (Room Temp)No reaction (requires heat/catalyst)Chemoselective
Hydrazines / Hydroxylamines Rapid hydrazone/oxime formationNo reactionChemoselective
NaBH(OAc)₃ Reduction Reduces intermediate imines to aminesCompletely unreactiveChemoselective
Aqueous Hydrolysis Stable (Hydration equilibrium only)Hydrolyzes to carboxylic acid (Strong Base)Sequential specific

Self-Validating Experimental Workflows

To leverage this molecule effectively, reactions must be sequenced to exploit the hierarchical reactivity. The formyl group must be reacted first, as the harsh basic conditions required to activate the ester would otherwise induce a Cannizzaro reaction or aldol condensation in an unprotected aldehyde.

Protocol A: Chemoselective Reductive Amination of the Formyl Group

This protocol utilizes Sodium triacetoxyborohydride (


) to conjugate a primary amine to the formyl group. As established by Abdel-Magid et al., 

is a mild reducing agent that selectively reduces imines much faster than it reduces aldehydes, and it is entirely unreactive toward esters[4].

Causality & Self-Validation: The use of 1,2-dichloroethane (DCE) promotes imine formation without competing nucleophilic interference. The mild acid catalysis (acetic acid) accelerates hemiaminal dehydration. This protocol is a self-validating system : by monitoring the reaction via LC-MS, the complete disappearance of the aldehyde peak and the appearance of the secondary amine—while the mass corresponding to the intact methyl ester remains strictly conserved—proves the absolute chemoselectivity of the conditions.

Step-by-Step Methodology:

  • Solvation: Dissolve Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Stir at room temperature for 30 minutes to allow the pre-formation of the imine intermediate.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 10 minutes.
    
  • Propagation: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the aldehyde is consumed.

  • Quench & Isolate: Quench the reaction with saturated aqueous

    
     to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Saponification of the Methyl Ester (Post-Amination)

Once the formyl group has been successfully converted into a stable secondary amine, the methyl ester can be activated for the next conjugation step (e.g., amide coupling) via basic hydrolysis.

Causality & Self-Validation: Saponification requires a strong hydroxide nucleophile. Because the previously formed secondary amine is highly stable to basic hydrolysis, the ester can now be cleaved without degrading the first conjugation site. The shift in solubility (the resulting carboxylic acid will be water-soluble at basic pH) serves as an intrinsic validation of successful ester cleavage.

Step-by-Step Methodology:

  • Solvation: Dissolve the amine-conjugated intermediate from Protocol A in a 3:1 mixture of Tetrahydrofuran (THF) and water. THF solubilizes the organic intermediate, while water acts as the solvent for the hydroxide.

  • Hydrolysis: Add Lithium hydroxide monohydrate (

    
    , 3.0 eq). Stir vigorously at room temperature for 4–6 hours.
    
  • Acidification: Carefully acidify the mixture to pH 4-5 using 1M HCl. This protonates the newly formed carboxylate, allowing it to partition into the organic phase.

  • Extraction: Extract the product with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield the free carboxylic acid ready for standard EDC/NHS coupling[5].
    

G A Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate B Step 1: Reductive Amination (Primary Amine, NaBH(OAc)3) A->B C Intermediate: Amine-Conjugated Methyl Ester B->C Chemoselective D Step 2: Ester Hydrolysis (LiOH, THF/H2O) C->D E Final Product: Amine-Conjugated Carboxylic Acid D->E Deprotection

Caption: Workflow demonstrating the orthogonal functionalization of the formyl and ester groups.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Bioconjugation Reagents - Types of Bioconjugation Chemistries." Creative Biolabs. Available at: [Link]

  • "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." Organic Letters, ACS Publications. Available at: [Link]

Sources

Comparative Synthetic Routes to Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate (CAS No.: 866003-00-1) is a highly versatile heterobifunctional building block utilized in the development of liquid crystals, PROTAC linkers, and advanced active pharmaceutical ingredients (APIs). Structurally, it consists of a benzaldehyde moiety and a methyl benzoate moiety connected via a flexible ethylene glycol linker.

Synthesizing asymmetrical bis-aryl ethers presents a unique challenge: preventing the formation of symmetrical dimers (e.g., 1,2-bis(4-formylphenoxy)ethane). As a Senior Application Scientist, I have evaluated the two primary methodologies for constructing this molecule: the classical Sequential Williamson Ether Synthesis and the milder Stepwise Mitsunobu Etherification . This guide objectively compares both routes, providing the mechanistic causality behind experimental choices and self-validating protocols for laboratory execution.

Retrosynthetic Analysis & Route Overview

Both synthetic routes rely on a sequential C-O bond formation strategy to prevent symmetrical dimerization. The target molecule is disconnected into three core components: Methyl 4-hydroxybenzoate (Phenol A), an ethylene equivalent linker, and 4-hydroxybenzaldehyde (Phenol B).

Retrosynthesis Target Target Molecule CAS: 866003-00-1 A Methyl 4-hydroxybenzoate Target->A C-O Disconnection B Linker (1,2-Dibromoethane or Glycol) Target->B C-O Disconnection C 4-Hydroxybenzaldehyde Target->C C-O Disconnection

Fig 1. Retrosynthetic disconnection of the target bis-aryl ether into its core building blocks.

Route A: Sequential Williamson Ether Synthesis

The Williamson ether synthesis remains the most straightforward and general method for the preparation of both symmetric and unsymmetrical ethers via an SN2 mechanism[1].

Mechanism & Causality

To synthesize this asymmetrical ether, we must alkylate the less reactive phenol first. Methyl 4-hydroxybenzoate is reacted with a massive excess of 1,2-dibromoethane. The excess linker statistically suppresses the formation of the symmetrical dimer. Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to quantitatively deprotonate the phenol without causing saponification (hydrolysis) of the methyl ester. In the second step, Potassium Iodide (KI) is introduced. KI acts as a nucleophilic catalyst via the Finkelstein reaction , converting the unreactive alkyl bromide intermediate into a highly reactive alkyl iodide in situ. This accelerates the SN2 displacement and minimizes prolonged heating that could degrade the aldehyde group.

Self-Validating Protocol

Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

  • Reaction: Charge a flask with Methyl 4-hydroxybenzoate (1.0 eq, 100 mmol) and anhydrous acetonitrile (150 mL). Add anhydrous K₂CO₃ (1.5 eq, 150 mmol) and 1,2-dibromoethane (5.0 eq, 500 mmol). Reflux for 12 hours under nitrogen.

  • Causality Check: The 5-fold excess of 1,2-dibromoethane is critical. Lower equivalents will result in heavy symmetrical dimer contamination.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting phenol (Rf ~0.3) and the appearance of a new UV-active spot (Rf ~0.6) validates completion. If a spot at Rf ~0.8 appears, it indicates dimer formation.

  • Workup: Filter inorganic salts. Remove excess 1,2-dibromoethane via vacuum distillation (b.p. 131 °C at atm) to yield the intermediate.

Step 2: Synthesis of Target Molecule

  • Reaction: Dissolve the intermediate (1.0 eq, 100 mmol) in anhydrous DMF (150 mL). Add 4-hydroxybenzaldehyde (1.05 eq, 105 mmol), K₂CO₃ (1.5 eq, 150 mmol), and KI (0.1 eq, 10 mmol). Heat at 80 °C for 16 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 2:1). The reaction is self-validating when the intermediate (Rf ~0.6) is fully consumed, yielding the highly UV-active target molecule (Rf ~0.4).

  • Workup: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol.

Route B: Stepwise Mitsunobu Etherification

When synthesizing complex bis-aryl ethers, the Mitsunobu reaction is frequently evaluated against the Williamson route for its performance and versatility[2]. The Mitsunobu reaction is a dehydrative redox reaction that converts an alcohol to an ether by coupling with a pronucleophile (phenol) using phosphines and azodicarboxylates[3].

Mechanism & Causality

This route entirely avoids basic conditions and the use of genotoxic alkyl halides (like 1,2-dibromoethane), making it highly attractive for pharmaceutical intermediate synthesis where ICH M7 guidelines strictly regulate alkyl halide impurities. The reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate ethylene glycol. While highly selective and mild, its applicability to large-scale synthesis is often undermined by the generation of stoichiometric waste (phosphine oxide and hydrazine byproducts)[4].

Self-Validating Protocol

Step 1: Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate

  • Reaction: Dissolve Methyl 4-hydroxybenzoate (1.0 eq, 100 mmol) and ethylene glycol (10.0 eq, 1000 mmol) in anhydrous THF (200 mL). Add PPh₃ (1.2 eq, 120 mmol). Cool to 0 °C.

  • Causality Check: A massive excess of ethylene glycol is required to prevent the activated glycol from reacting with a second molecule of phenol. DIAD (1.2 eq, 120 mmol) must be added dropwise to control the exothermic formation of the betaine intermediate.

  • IPC: The formation of a white precipitate (triphenylphosphine oxide) during the 8-hour room temperature stir is a visual self-validation of the redox cycle's progression.

  • Workup: Concentrate and purify via silica gel chromatography to remove Ph₃P=O and unreacted glycol.

Step 2: Synthesis of Target Molecule

  • Reaction: Dissolve the purified intermediate (1.0 eq, 100 mmol), 4-hydroxybenzaldehyde (1.0 eq, 100 mmol), and PPh₃ (1.2 eq, 120 mmol) in anhydrous THF (200 mL). Cool to 0 °C and add DIAD (1.2 eq, 120 mmol) dropwise. Stir at RT for 8 hours.

  • IPC: TLC (Hexanes/EtOAc 2:1) validates the coupling. The target molecule appears distinct from the highly non-polar unreacted DIAD and the polar Ph₃P=O byproduct.

  • Workup: Concentrate and purify via chromatography.

Workflow & Performance Comparison

Workflow cluster_W Route A: Williamson Workflow cluster_M Route B: Mitsunobu Workflow W1 Reflux Phenol A + Excess 1,2-Dibromoethane W2 Aqueous Workup & Vacuum Distillation W1->W2 12 h W3 Reflux Intermediate + Phenol B + K2CO3 + KI W2->W3 Purified Int. W4 Recrystallization (Target Molecule) W3->W4 16 h M1 Stir Phenol A + Ethylene Glycol + DIAD/PPh3 M2 Silica Gel Chromatography (Remove Ph3P=O) M1->M2 8 h M3 Stir Intermediate + Phenol B + DIAD/PPh3 M2->M3 Purified Int. M4 Chromatography & Solvent Evaporation M3->M4 8 h

Fig 2. Operational workflow comparison between the Williamson and Mitsunobu synthetic routes.

Quantitative Performance Data
Performance MetricRoute A (Sequential Williamson)Route B (Stepwise Mitsunobu)
Overall Yield (2 Steps) 65% – 75%45% – 55%
Reaction Temperature 80 °C to Reflux (131 °C)0 °C to Room Temperature
Key Reagents 1,2-Dibromoethane, K₂CO₃, KIEthylene Glycol, DIAD, PPh₃
Atom Economy High (Primary waste is NaBr/KBr)Low (Stoichiometric Ph₃P=O waste)
Genotoxic Impurity Risk High (Requires strict alkyl halide purging)Zero (Halogen-free process)
Scalability (>1 kg) Excellent (Purification via recrystallization)Poor (Requires silica gel chromatography)

Conclusion & Recommendations

For discovery chemistry and milligram-to-gram scale synthesis , Route B (Mitsunobu) is highly recommended. The mild conditions preserve the integrity of the formyl and ester groups, and the avoidance of toxic alkyl halides creates a safer laboratory environment.

For process chemistry and multi-kilogram scale-up , Route A (Williamson) is the mandatory choice. Despite the use of 1,2-dibromoethane, the superior atom economy, higher overall yield, and the ability to purify the final product via simple recrystallization (bypassing chromatography) make it economically viable. The addition of KI as a Finkelstein catalyst is the critical process parameter that ensures the second coupling step proceeds to completion without degrading the aldehyde.

References

1.[1] An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks... orgchemres.org.1 2.[2] Synthesis of bis-3,4-dialkoxythiophenes linked by a m-xylene bridge. ikiam.edu.ec. 2 3.[3] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. mdpi.com.3 4.[4] The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. core.ac.uk. 4 5. Methyl 2-(4-formylphenoxy)acetate | Sigma-Aldrich. sigmaaldrich.com.

Sources

Spectroscopic Profiling and Structural Characterization of Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of medicinal chemistry and advanced polymer synthesis, asymmetric bis-aryl ethers serve as critical building blocks. Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a prime example of a desymmetrized, bifunctional scaffold. It features an ethylene glycol linker bridging two distinct aromatic systems: a benzaldehyde moiety and a methyl benzoate moiety.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analysis, but as a study in electronic push-pull dynamics. The objective of this guide is to compare the spectroscopic performance (NMR, FTIR) of this asymmetric target compound against its symmetric analogs, specifically 1,2-bis(4-formylphenoxy)ethane (the symmetric dialdehyde) and its monomeric building blocks.

Understanding the causality behind these spectroscopic shifts is vital. The substitution of one formyl group for a methyl ester alters the local magnetic environment and vibrational force constants across the entire molecule. By mapping these changes, researchers can validate the successful desymmetrization of the linker and accurately quantify purity during scale-up syntheses.

Structural and Electronic Relationships

To understand the spectroscopic data, we must first visualize the electronic communication within the molecule. The central ethylene glycol linker acts as an electron-donating spacer, while both the formyl (-CHO) and methyl ester (-COOCH₃) groups act as electron-withdrawing groups (EWGs) on their respective rings.

G Core Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate Aldehyde Formyl Group (-CHO) EWG: Deshields ortho protons IR: ~1690 cm⁻¹ Core->Aldehyde Ring A (para) Ester Methyl Ester (-COOCH3) EWG: Deshields ortho protons IR: ~1715 cm⁻¹ Core->Ester Ring B (para) Linker Ethylene Glycol Linker EDG: Shields adjacent protons NMR: ~4.4 ppm (m) Core->Linker Central Spacer Aldehyde->Linker Asymmetric Pull Ester->Linker Asymmetric Pull

Electronic effects and functional group influence on the spectroscopic properties of the molecule.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The most diagnostic feature of the target compound lies in the ¹H NMR spectrum of the central -O-CH₂-CH₂-O- spacer. In the symmetric dimer, 1,2-bis(4-formylphenoxy)ethane, the spacer protons are magnetically equivalent, appearing as a sharp singlet at δ 4.45 ppm[1]. However, in our asymmetric target, the differing inductive pulls of the aldehyde versus the ester break this equivalence. This results in a complex AA'BB' multiplet (or two closely overlapping triplets) in the δ 4.40–4.45 ppm region. Furthermore, the aldehyde proton remains highly deshielded at δ 9.88 ppm, consistent with standard 4-alkoxybenzaldehydes [2].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
CompoundAldehyde (-CHO)Ar-H (ortho to C=O)Ar-H (ortho to O)Spacer (-CH₂-CH₂-)Ester (-OCH₃)
Target Compound δ 9.88 (s, 1H)δ 7.85 (d), 8.00 (d)δ 7.05 (d), 6.95 (d)δ 4.40–4.45 (m, 4H)δ 3.89 (s, 3H)
1,2-Bis(4-formylphenoxy)ethane δ 9.88 (s, 2H)δ 7.85 (d, 4H)δ 7.05 (d, 4H)δ 4.45 (s, 4H)N/A
Methyl 4-alkoxybenzoate (Ref) N/Aδ 8.00 (d, 2H)δ 6.95 (d, 2H)Variableδ 3.89 (s, 3H)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides an immediate, orthogonal validation of the bifunctional nature of the target compound. The conjugated aldehyde C=O stretch occurs at a lower frequency (~1690 cm⁻¹) compared to the conjugated ester C=O stretch (~1715 cm⁻¹) due to differing degrees of resonance stabilization [3]. The presence of both peaks confirms the successful coupling of the two distinct monomeric units.

Table 2: FTIR Stretching Frequencies (ATR, cm⁻¹)
Compoundν(C=O) Aldehydeν(C=O) Esterν(C-O-C) Etherν(C=C) Aromatic
Target Compound 169017151250, 10501600, 1580
1,2-Bis(4-formylphenoxy)ethane 1690N/A1250, 10451598, 1578
Methyl 4-hydroxybenzoate N/A1718N/A (Phenolic OH)1605, 1585

Experimental Protocols & Self-Validating Workflows

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent artifactual data interpretation.

G A Compound Synthesis & Purification B Sample Preparation (CDCl3, KBr, MeOH) A->B >98% Purity C 1H & 13C NMR (Structural Connectivity) B->C 5-25 mg D FTIR Spectroscopy (Functional Groups) B->D 1-2 mg E UV-Vis Spectroscopy (Electronic Transitions) B->E 10^-5 M F Data Integration & Comparative Analysis C->F Chemical Shifts D->F Vibrational Modes E->F Absorbance Maxima

Workflow for the spectroscopic characterization and comparative analysis of the target compound.

Protocol 1: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected as the solvent because it lacks interfering proton signals and provides a standardized non-polar environment. This is essential for comparing the subtle anisotropic deshielding effects of the ester versus the aldehyde group without solvent-induced hydrogen bonding artifacts.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Self-Validation Check: Add Tetramethylsilane (TMS) at 0.03% v/v. The TMS peak is strictly referenced to δ 0.00 ppm. Validation gate: If the residual solvent peak (CHCl₃) deviates from its theoretical value of δ 7.26 ppm by more than 0.02 ppm after TMS calibration, the sample is flagged for potential concentration or pH anomalies, and the preparation is repeated.

  • Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz with a relaxation delay (D1) of 2.0 seconds. A longer D1 ensures complete relaxation of the protons, allowing for accurate integration of the 3H methyl ester singlet versus the 1H aldehyde singlet.

  • Processing: Apply a line broadening of 0.3 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the fine multiplet splitting of the ethylene glycol linker.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

Causality: ATR-FTIR is chosen over traditional KBr pellets to eliminate the risk of moisture absorption (water shows a broad peak at 3300 cm⁻¹ that can obscure overtone bands) and to preserve the crystalline polymorphic state of the ester [3].

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Perform a background scan (32 scans, 4 cm⁻¹ resolution). The software is programmed to calculate the signal-to-noise ratio of the background. Validation gate: If the baseline noise exceeds 0.5% transmittance, the crystal must be recleaned until the baseline is flat. This ensures no residual compound from previous runs artificially inflates the carbonyl integration.

  • Sample Analysis: Place 1-2 mg of the solid sample onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Identify the dual carbonyl peaks at 1690 cm⁻¹ and 1715 cm⁻¹.

Conclusion

The spectroscopic comparison between Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate and its symmetric counterparts highlights the sensitivity of NMR and FTIR techniques to molecular desymmetrization. The transition of the ethylene glycol linker from a sharp singlet in the symmetric dimer to a complex multiplet in the target compound, paired with the emergence of dual carbonyl stretching frequencies, provides a definitive, self-validating fingerprint for this bifunctional scaffold.

References

  • PubChem Database. 4,4'-(1,2-Ethanediylbis(oxy))bis(benzaldehyde) - CID 578122. National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Safety Operating Guide

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a bifunctional organic intermediate containing a reactive aldehyde and a hydrolyzable ester. While often used in the synthesis of liquid crystals and complex polymers, its disposal requires specific attention to its functional group reactivity to prevent unintended laboratory incidents.

Immediate Hazard Profile:

  • Health: Skin and severe eye irritant (Category 2).[1][2][3] Potential respiratory sensitizer due to the aldehyde moiety.

  • Reactivity: Aldehyde-Oxidizer Incompatibility. The formyl group is susceptible to autoxidation, forming carboxylic acids or unstable peracids when exposed to air or strong oxidizers over time.

  • Environmental: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[4] Zero-discharge policy applies.

Part 2: Chemical Logic & Segregation (The "Why")

To ensure safety, you must understand the causality behind the disposal protocols. We do not segregate waste arbitrarily; we segregate based on the molecular behavior of the waste stream.

The Aldehyde Risk (Formyl Group)

The 4-formylphenoxy group is the critical control point. Aldehydes are reducing agents.

  • Risk: If disposed of in a waste container with strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates), this compound can undergo a rapid, exothermic redox reaction.

  • Protocol: This compound must be classified as "Organic Waste - Non-Halogenated" and strictly kept away from the "Oxidizer" waste stream.

The Ester Linkage (Benzoate Group)

The methyl benzoate portion is susceptible to hydrolysis.

  • Risk: Mixing with strong bases (NaOH, KOH) or concentrated acids in a waste drum can induce hydrolysis, releasing methanol and the corresponding benzoic acid derivative. This reaction generates heat and can pressurize waste containers.

  • Protocol: Maintain waste stream pH between 4 and 9. Avoid commingling with concentrated corrosive waste.

Part 3: Operational Disposal Procedures

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture SolidBin Solid Chemical Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck Final Final Disposal: High-Temp Incineration SolidBin->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvent (Acetone, Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Polar HaloWaste Container A: Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Container B: Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste Labeling CRITICAL ACTION: Label 'Contains Aldehydes' (Prevents Oxidizer Addition) HaloWaste->Labeling NonHaloWaste->Labeling Labeling->Final

Figure 1: Decision tree for waste stream segregation based on physical state and solvent compatibility.

Detailed Protocols
Scenario A: Solid Waste (Pure Compound or Expired Shelf Stock)
  • Primary Method: High-Temperature Incineration.

  • Lab Procedure:

    • Do not dissolve the solid unnecessarily. Volume minimization is key to reducing disposal costs.

    • Place the solid in a sealable, chemically compatible container (HDPE wide-mouth jar or double-bagged in thick polyethylene).

    • Labeling: Affix a hazardous waste label. Clearly write: "Solid Organic Waste. Contains: Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate. Hazard: Irritant, Aquatic Toxicity."

    • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Acetone, Ethyl Acetate, Methanol, Ethanol, Dichloromethane (DCM).

    • Incompatible: Nitric Acid, Perchloric Acid.

  • Lab Procedure:

    • Determine if the solvent is Halogenated or Non-Halogenated.

    • Pour into the appropriate carboy (leaving 10% headspace for expansion).

    • Crucial Step: If the concentration of the aldehyde is high (>5%), add a warning tag to the carboy: "Do Not Mix with Oxidizers."

Scenario C: Empty Containers & Contaminated Debris[5]
  • Empty Vials: If the vial contained the pure solid, triple rinse with Acetone. Collect the rinsate into the "Non-Halogenated Organic Waste" container. The glass vial can then be defaced and discarded in the glass recycling or sharps bin (depending on facility rules).

  • Gloves/Paper Towels: Heavily contaminated solid debris must be treated as solid hazardous waste (Scenario A).

Part 4: Technical Data & Compatibility Matrix

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Gloves Nitrile (0.11mm minimum)Provides excellent resistance against benzoate esters and general organic solids.
Eye Protection Chemical Safety GogglesSafety glasses are insufficient due to the fine powder nature; goggles prevent dust entry which causes severe irritation.
Respiratory N95 or P100 MaskRequired if handling open powder outside a fume hood to prevent sensitization.
Clothing Standard Lab CoatPrevents skin absorption and clothing contamination.[6]
Chemical Compatibility Matrix

Use this table to determine what NOT to mix with the waste.

Chemical ClassCompatibilityHazard Mechanism
Strong Oxidizers (Nitric Acid, H₂O₂)INCOMPATIBLE Oxidation of aldehyde group; risk of fire/explosion.
Strong Bases (NaOH, KOH)INCOMPATIBLE Hydrolysis of ester; exothermic; pressurization of container.
Strong Acids (HCl, H₂SO₄)Caution Potential hydrolysis; acid-catalyzed polymerization of aldehyde.
Water Poor Compound is insoluble.[7] Will precipitate and form sludge in aqueous waste streams.
Organic Solvents Compatible Soluble in Acetone, DCM, Ethyl Acetate. Ideal for rinsing.

Part 5: Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Up: Don Nitrile gloves, goggles, and a dust mask.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with an acetone-dampened cloth, followed by a soap and water wash.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and label it as "Hazardous Waste Debris - Aldehyde Contaminated."

Part 6: Regulatory References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8] (Defines "Characteristic" wastes and ignitability).[6][9]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[10] (Mandates SDS and labeling for irritants/sensitizers).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Reactivity of Aldehydes. (Technical grounding for the oxidation risks of the formyl group).

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-formylbenzoate (Structural Analog). (Used for SAR-based hazard validation).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor before handling.

Sources

×

Retrosynthesis Analysis

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Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.